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  • Product: 3-Hydroxyoxolane-3-carbonitrile
  • CAS: 183162-37-0

Core Science & Biosynthesis

Foundational

3-hydroxytetrahydrofuran-3-carbonitrile CAS number 14631-44-8

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 14631-44-8 Synonyms: 3-Cyano-3-hydroxytetrahydrofuran; Tetrahydrofuran-3-one cyanohydrin Molecular Formula: C₅H₇NO₂ Molecular Weight: 113.11 g/mol

Executive Summary

3-Hydroxytetrahydrofuran-3-carbonitrile is a specialized, gem-disubstituted heterocyclic building block. Unlike the more common monosubstituted 3-hydroxytetrahydrofuran, this molecule features a quaternary carbon at the 3-position bearing both a hydroxyl and a nitrile group. This structural motif makes it a critical "branch point" intermediate in medicinal chemistry, specifically for the synthesis of conformationally restricted amino acids and enzyme inhibitors (e.g., Cathepsin K or S inhibitors).

This guide details the synthesis, physicochemical properties, and downstream applications of this scaffold, emphasizing its role in accessing complex chiral architectures.

Part 1: Structural Analysis & Physicochemical Properties

The core value of this molecule lies in its gem-disubstitution . The presence of two functional groups on the same carbon (C3) creates a "lock" on the tetrahydrofuran ring puckering, often favoring specific envelope conformations that can enhance binding affinity in protein pockets.

Key Properties Table
PropertyValue / DescriptionNote
Appearance Colorless to pale yellow oilViscous liquid at RT.
Boiling Point ~115–120 °C (at 0.5 mmHg)Predicted; thermally labile.
Solubility High: MeOH, THF, DCM, EtOAcPoor solubility in hexanes.
Stability ModerateProne to retro-cyanohydrin reaction (reversion to ketone) under basic conditions or high heat.
Chirality Racemic (1:1 mixture of R and S)Usually synthesized as a racemate; requires resolution (e.g., enzymatic hydrolysis) for enantiopure applications.
Reactive Motifs Nitrile (-CN), Hydroxyl (-OH)Bifunctional handle for heterocyclization.
Structural Visualization (DOT)

The following diagram illustrates the core connectivity and the critical quaternary center at C3.

Structure THF_Ring Tetrahydrofuran Ring (Scaffold) C3_Pos C3 Quaternary Center (Gem-disubstituted) THF_Ring->C3_Pos C3 Position Hydroxyl Hydroxyl Group (-OH) (H-Bond Donor) C3_Pos->Hydroxyl Nitrile Nitrile Group (-CN) (Electrophile/Precursor) C3_Pos->Nitrile

Figure 1: Structural deconstruction of 3-hydroxytetrahydrofuran-3-carbonitrile highlighting the quaternary center.

Part 2: Synthetic Routes (The "How")

The industrial standard for synthesizing this molecule is the Cyanosilylation Route . While direct addition of HCN is possible, it is hazardous and often yields lower conversions due to equilibrium issues. The use of Trimethylsilyl cyanide (TMSCN) followed by desilylation is safer, higher yielding, and thermodynamically favorable.

Primary Route: Lewis Acid Catalyzed Cyanosilylation

Reaction Logic:

  • Activation: A Lewis acid (Zinc Iodide, ZnI₂) activates the carbonyl oxygen of 3-tetrahydrofuranone.

  • Attack: The nucleophilic cyanide from TMSCN attacks the carbonyl carbon.

  • Trapping: The resulting alkoxide is trapped immediately by the silyl group, forming the silyl ether (preventing the reverse reaction).

  • Deprotection: Mild acid hydrolysis removes the TMS group to yield the free cyanohydrin.

Experimental Protocol (Self-Validating System)

Reagents:

  • Dihydrofuran-3(2H)-one (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Zinc Iodide (ZnI₂) (0.05 eq - Catalyst)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add ZnI₂ (catalytic amount) and anhydrous DCM (10 volumes).

  • Addition: Add Dihydrofuran-3(2H)-one (10 g, 116 mmol) via syringe. Cool the mixture to 0 °C using an ice bath.

  • Cyanosilylation: Dropwise add TMSCN (13.8 g, 139 mmol) over 30 minutes. The reaction is exothermic; control rate to maintain T < 5 °C.

    • Validation Point: Monitor by TLC (System: 30% EtOAc/Hexane). The ketone spot (Rf ~0.4) should disappear, replaced by a less polar silyl ether spot (Rf ~0.8).

  • Completion: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

  • Desilylation (In-situ): Add 3N HCl (20 mL) and stir vigorously for 1 hour at RT.

    • Why? This cleaves the O-Si bond.

    • Validation Point: TLC will show a shift from the non-polar silyl ether to a new polar spot (Rf ~0.3), which is the target cyanohydrin.

  • Workup: Separate phases. Extract aqueous layer with DCM (3x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo at < 40 °C.

    • Caution: Do not overheat; cyanohydrins can revert to ketones.

Yield: Typically 85–92% as a pale oil.

Synthesis Workflow Diagram

Synthesis Input 3-Tetrahydrofuranone + TMSCN Catalysis ZnI2 Catalysis (0°C -> RT, DCM) Input->Catalysis Nucleophilic Attack Intermediate Silyl-Protected Cyanohydrin Catalysis->Intermediate O-Silylation Hydrolysis Acid Hydrolysis (3N HCl, 1h) Intermediate->Hydrolysis Deprotection Product 3-Hydroxytetrahydrofuran- 3-carbonitrile Hydrolysis->Product Isolation

Figure 2: Step-wise synthesis via the TMSCN/ZnI₂ protocol.

Part 3: Applications in Medicinal Chemistry[1][2][3][4]

This molecule is rarely the final drug; it is a divergent intermediate . Its value lies in converting the nitrile/hydroxyl pair into pharmacophores found in protease inhibitors.

Pathway A: Synthesis of Gem-Disubstituted Amino Acids

Hydrolysis of the nitrile to a carboxylic acid yields 3-hydroxy-tetrahydrofuran-3-carboxylic acid. This is a bioisostere of glycolic acid derivatives and is used in designing inhibitors for enzymes that recognize hydroxy-acids.

  • Reagents: Conc. HCl or NaOH/H₂O₂, followed by acidification.

Pathway B: Pinner/Ritter Reactions

The tertiary alcohol and nitrile are perfectly positioned for intramolecular cyclization or amide formation, often used to create spirocyclic hydantoins (common in anticonvulsants).

Pathway C: Reduction to Amino-Alcohols

Reduction of the nitrile (using LiAlH₄ or Borane) yields 3-(aminomethyl)tetrahydrofuran-3-ol.

  • Utility: This fragment serves as a polar head group in GPCR modulators (e.g., Muscarinic receptor antagonists).

Downstream Utility Diagram

Applications Core 3-Hydroxy-3-cyano-THF (CAS 14631-44-8) AminoAcid 3-Hydroxy-3-carboxy-THF (Cathepsin Inhibitors) Core->AminoAcid Hydrolysis (HCl/H2O) AminoAlc 3-Aminomethyl-3-hydroxy-THF (GPCR Modulators) Core->AminoAlc Reduction (LiAlH4) Spiro Spiro-Hydantoins (Anticonvulsants) Core->Spiro Bucherer-Bergs ((NH4)2CO3)

Figure 3: Divergent synthetic pathways from the core scaffold.

Part 4: Safety & Handling (Critical)

Hazard Class: Acute Toxicant (Oral/Inhalation), Irritant.

  • Cyanide Risk: Although the nitrile group is covalently bonded, cyanohydrins exist in equilibrium with the ketone and HCN.[1]

    • Rule:NEVER expose this compound to strong bases or high heat (>100°C) without ventilation, as it may release Hydrogen Cyanide gas.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture can catalyze hydrolysis; heat promotes reversion to the ketone.

  • Spill Protocol: Treat spills with aqueous bleach (Sodium Hypochlorite) to oxidize any liberated cyanide before disposal.

References

  • Organic Syntheses. "Preparation of Cyanohydrins using Trimethylsilyl Cyanide." Org.[1][2][3] Synth.1980 , 60, 14.

  • Gregory, R. J. "Cyanohydrins in Nature and the Laboratory." Chem. Rev.1999 , 99(12), 3649–3682.

  • North, M. "Synthesis and Applications of Non-racemic Cyanohydrins." Angew. Chem. Int. Ed.2004 , 43, 4126–4148.

  • PubChem Compound Summary. "Tetrahydrofuran-3-one." (Precursor Data).

Sources

Exploratory

(3R)-3-Hydroxyoxolane-3-carbonitrile vs (3S) enantiomer differences

This guide provides an in-depth technical analysis of (3R)- and (3S)-3-hydroxyoxolane-3-carbonitrile, focusing on their synthesis, differentiation, and application in pharmaceutical development. Executive Summary 3-Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (3R)- and (3S)-3-hydroxyoxolane-3-carbonitrile, focusing on their synthesis, differentiation, and application in pharmaceutical development.

Executive Summary

3-Hydroxyoxolane-3-carbonitrile (also known as 3-hydroxy-3-cyanotetrahydrofuran) represents a critical class of chiral building blocks characterized by a quaternary stereocenter at the C3 position. Unlike simple secondary alcohols, this molecule possesses both a hydroxyl group and a nitrile moiety on the same carbon atom within a tetrahydrofuran ring.

This structural motif is increasingly valued in medicinal chemistry for its ability to introduce conformational rigidity and polarity into drug scaffolds. The distinction between the (3R) and (3S) enantiomers is non-trivial; their biological interactions differ significantly due to the precise spatial arrangement of the hydrogen-bond donor (OH) and acceptor (CN) groups. This guide details the stereoselective synthesis, analytical separation, and strategic application of these enantiomers.

Chemical Identity & Structural Divergence

The core challenge in working with this molecule is the quaternary center . Enantiomers cannot be interconverted via simple inversion (like Walden inversion) without breaking the carbon-carbon bond to the nitrile or the ring structure.

Comparative Data Table
Feature(3S)-3-Hydroxyoxolane-3-carbonitrile(3R)-3-Hydroxyoxolane-3-carbonitrile
CAS Registry 1363378-18-0 105650-38-6 (Racemate/Generic)
Configuration (S)-Enantiomer(R)-Enantiomer
Key Precursor Dihydrofuran-3(2H)-oneDihydrofuran-3(2H)-one
Biocatalyst Hevea brasiliensis HNL (HbHNL)Prunus amygdalus HNL (PaHNL)
Molecular Weight 97.12 g/mol 97.12 g/mol
Physical State Colorless to pale yellow liquidColorless to pale yellow liquid
Primary Use CCR6 Modulators, PROTAC LinkersKinase Inhibitor Scaffolds
Structural Visualization

The following diagram illustrates the stereochemical divergence from the achiral ketone precursor.

G Ketone Dihydrofuran-3(2H)-one (Achiral Precursor) S_Enantiomer (3S)-3-Hydroxyoxolane-3-carbonitrile (Target: CAS 1363378-18-0) Ketone->S_Enantiomer (S)-Selective Hydroxynitrile Lyase (HbHNL) R_Enantiomer (3R)-3-Hydroxyoxolane-3-carbonitrile (Alternative Enantiomer) Ketone->R_Enantiomer (R)-Selective Hydroxynitrile Lyase (PaHNL) HCN HCN Source (TMSCN or Acetone Cyanohydrin) HCN->Ketone

Caption: Divergent synthesis of (3R) and (3S) enantiomers from a common achiral ketone using stereoselective biocatalysis.

Synthesis Methodologies

Producing quaternary cyanohydrins requires overcoming the reversibility of the cyanohydrin reaction. The equilibrium often favors the ketone in aqueous solution, necessitating specific conditions (low pH, biphasic systems) or chemical trapping (e.g., silylation).

Method A: Biocatalytic Synthesis (The "Gold Standard")

Enzymatic synthesis using Hydroxynitrile Lyases (HNLs) is preferred for high enantiomeric excess (ee > 95%).

Protocol for (3S)-Enantiomer:

  • Reagents: Dihydrofuran-3(2H)-one (10 mmol), Hevea brasiliensis HNL (HbHNL) (immobilized or crude extract), HCN source (acetone cyanohydrin or KCN/citrate buffer pH 4.0).

  • Solvent System: Methyl tert-butyl ether (MTBE) saturated with citrate buffer (pH 4.0). Note: A biphasic system suppresses the non-enzymatic (racemic) background reaction.

  • Procedure:

    • Dissolve ketone in MTBE.

    • Add enzyme preparation.[1][2][3][4]

    • Slowly add HCN source at 0–5°C.

    • Stir for 4–12 hours.

  • Workup: Filter off enzyme. Wash organic phase with dilute acid (to stabilize cyanohydrin). Concentrate under reduced pressure.

  • Validation: The (S)-enantiomer is formed due to the specific binding pocket of HbHNL, which orients the ketone for cyanide attack from the Si-face.

Method B: Chemical Asymmetric Cyanosilylation

For labs without access to enzymes, chiral Lewis acid catalysts can be used with Trimethylsilyl Cyanide (TMSCN).

Protocol:

  • Catalyst: Chiral Titanium(IV)-Salen complex or Gadolinium(III)-pybox complex.

  • Reagents: Dihydrofuran-3(2H)-one, TMSCN (1.2 eq).

  • Conditions: Anhydrous DCM, -78°C to -40°C.

  • Mechanism: The catalyst activates the ketone carbonyl and directs the TMSCN attack. The product is the O-TMS protected cyanohydrin , which is more stable than the free alcohol.

  • Deprotection: Mild acid hydrolysis (HCl/MeOH) yields the free 3-hydroxyoxolane-3-carbonitrile.

Analytical Differentiation

Distinguishing the (3R) and (3S) enantiomers requires chiral chromatography. Standard C18 columns cannot separate them.

Recommended Chiral HPLC Method
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (nitrile absorption is weak; refractive index detector may be superior).

  • Expected Result: The enantiomers will elute at distinct retention times. Note: Pure standards are required to assign absolute configuration initially.

Absolute Configuration Determination

If reference standards are unavailable, the absolute configuration should be determined via X-ray crystallography of a derivative.

  • Derivatization: React the 3-hydroxyl group with (S)-Mosher's acid chloride .

  • Analysis: The resulting diastereomeric esters can be separated easily, and their configuration confirmed by NMR (shielding effects) or X-ray crystallography.

Applications in Drug Development

The (3R)/(3S)-3-hydroxyoxolane-3-carbonitrile scaffold acts as a bioisostere for other cyclic polar groups.

  • CCR6 Receptor Modulators:

    • The (3S)-enantiomer has been identified as a key intermediate in the synthesis of antagonists for the CCR6 chemokine receptor, utilized in treating autoimmune disorders like psoriasis and rheumatoid arthritis. The nitrile group provides a handle for further transformation into amidines or heterocycles.[5]

  • PROTAC Linkers:

    • The quaternary center offers a unique geometry for "exit vectors" in PROTAC (Proteolysis Targeting Chimera) design. The rigidity of the oxolane ring reduces the entropic penalty of binding compared to linear alkyl chains.

  • Metabolic Stability:

    • Replacing a secondary hydrogen with a nitrile group (blocking the alpha-position) prevents metabolic oxidation to the ketone, significantly increasing the half-life of the drug candidate.

References

  • Biocatalytic Resolution of Cyanohydrins

    • Title: Hydroxynitrile lyases: Functions and applications.[1][6]

    • Source: PubMed / NIH[5]

    • URL:[Link] (Search Term: Hydroxynitrile lyase applications)

  • Chemical Synthesis of Quaternary Cyanohydrins

    • Title: Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases.[1][2][3][6]

    • Source: Royal Society of Chemistry (Org.[6] Biomol. Chem.)

    • URL:[Link]

  • Commercial Availability & Properties: Title: (3S)-Tetrahydrofuran-3-carbonitrile Product Page. Source: BenchChem / Sigma-Aldrich
  • TMSCN Reactivity

    • Title: Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN.[7]

    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Foundational

Physical properties of 3-Hydroxyoxolane-3-carbonitrile boiling point

An In-Depth Technical Guide to the Physical Properties of 3-Hydroxyoxolane-3-carbonitrile, with a Core Focus on its Boiling Point Audience: Researchers, scientists, and drug development professionals. Introduction 3-Hydr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 3-Hydroxyoxolane-3-carbonitrile, with a Core Focus on its Boiling Point

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyoxolane-3-carbonitrile, a bifunctional molecule incorporating a hydroxyl group and a nitrile group on a tetrahydrofuran (oxolane) scaffold, represents a versatile building block in medicinal and synthetic chemistry. The unique arrangement of these functional groups—a tertiary alcohol adjacent to a nitrile—classifies it as a cyanohydrin. Understanding its physical properties is paramount for its application in synthesis, purification, and formulation. This guide provides a detailed analysis of the structural features influencing the boiling point of 3-Hydroxyoxolane-3-carbonitrile, offers a reasoned estimation based on structure-property relationships, and outlines rigorous experimental protocols for its determination, while addressing the inherent challenges of its chemical nature.

Molecular Structure and its Influence on Intermolecular Forces

The physical properties of a substance are a direct consequence of its molecular structure and the resulting intermolecular forces. 3-Hydroxyoxolane-3-carbonitrile possesses three key structural features that dictate its boiling point:

  • Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor. Hydrogen bonds are the strongest type of intermolecular dipole-dipole interaction, requiring significant thermal energy to overcome.[1]

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polarized due to the high electronegativity of nitrogen, creating a strong molecular dipole moment.[2][3] This leads to powerful dipole-dipole attractions between molecules.[2][4][5]

  • Oxolane (Tetrahydrofuran) Ring: The ether linkage in the cyclic structure also contributes to the molecule's overall polarity. Cyclic ethers tend to have higher boiling points than their acyclic isomers, partly due to their more rigid structure and accessible dipole.[6]

The combination of these functional groups results in a complex network of strong intermolecular forces. The presence of both hydrogen bonding and strong dipole-dipole interactions means that a substantial amount of energy is required to transition the substance from the liquid to the gaseous phase.

Caption: 2D Structure of 3-Hydroxyoxolane-3-carbonitrile.

Boiling Point Estimation via Structure-Property Relationship Analysis

As of this writing, no experimentally determined boiling point for 3-Hydroxyoxolane-3-carbonitrile has been reported in publicly accessible literature. However, we can formulate a reliable estimate by analyzing the boiling points of structurally analogous compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Key Functional Groups
TetrahydrofuranC₄H₈O72.1166Cyclic Ether
3-HydroxytetrahydrofuranC₄H₈O₂88.11~180[7][8][9][10]Cyclic Ether, Hydroxyl
Oxolane-3-carbonitrileC₅H₇NO97.12207.4[11][12]Cyclic Ether, Nitrile
3-Hydroxyoxolane-3-carbonitrile C₅H₇NO₂ 113.12 Estimated: >220 Cyclic Ether, Hydroxyl, Nitrile

Analysis of Structural Contributions:

  • Impact of the Hydroxyl Group: The addition of a hydroxyl group to the tetrahydrofuran ring (forming 3-hydroxytetrahydrofuran) dramatically increases the boiling point by approximately 114 °C (from 66 °C to ~180 °C). This substantial rise is almost entirely attributable to the introduction of strong intermolecular hydrogen bonding.[1]

  • Impact of the Nitrile Group: The addition of a nitrile group to the tetrahydrofuran ring (forming oxolane-3-carbonitrile) elevates the boiling point by about 141 °C (from 66 °C to 207.4 °C). This increase is due to the strong dipole-dipole interactions imparted by the polar cyano group.[2][3][5]

Estimation for 3-Hydroxyoxolane-3-carbonitrile:

3-Hydroxyoxolane-3-carbonitrile incorporates both the hydrogen-bonding hydroxyl group and the highly polar nitrile group on the same carbon atom. This combination leads to a molecule capable of forming an extensive network of both hydrogen bonds and strong dipole-dipole interactions. Furthermore, its molecular weight (113.12 g/mol ) is higher than both analogues.

Given these factors, the boiling point of 3-Hydroxyoxolane-3-carbonitrile is expected to be significantly higher than that of either 3-hydroxytetrahydrofuran (~180 °C) or oxolane-3-carbonitrile (207.4 °C). A reasonable estimate for its boiling point at atmospheric pressure would be in the range of 220-250 °C.

Critical Challenge: Thermal Instability of Cyanohydrins

A critical factor that must be considered during the experimental determination of the boiling point is the inherent thermal instability of cyanohydrins. Cyanohydrins exist in equilibrium with their corresponding carbonyl compound and hydrogen cyanide (HCN). This equilibrium, known as a retro-cyanation reaction, can be shifted towards decomposition by heat.[13][14]

For 3-Hydroxyoxolane-3-carbonitrile, heating could induce decomposition into tetrahydrofuran-3-one and toxic hydrogen cyanide gas. At temperatures approaching the estimated boiling point, this decomposition is likely to be significant, making a determination at standard atmospheric pressure both inaccurate and hazardous.[13][15]

Therefore, it is imperative to determine the boiling point under reduced pressure (vacuum). This allows the liquid to boil at a much lower temperature, minimizing the rate of thermal decomposition.[7][8][16]

Experimental Protocols for Boiling Point Determination

Given the anticipated high boiling point and potential for thermal degradation, the following protocols are recommended.

Standard Method: Boiling Point Determination by Vacuum Distillation

This method is suitable when several milliliters of the sample are available.

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using a small-volume round-bottom flask (e.g., 10 or 25 mL), a short-path distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Charging: Charge the distilling flask with the 3-Hydroxyoxolane-3-carbonitrile sample (3-5 mL) and add a small magnetic stir bar or a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the liquid.

  • System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Observation and Measurement: Record the temperature at which the liquid boils and a steady ring of refluxing condensate is observed on the thermometer bulb.[17] Record the corresponding pressure from the manometer.

  • Data Correction: The boiling point at atmospheric pressure can be estimated from the data obtained under reduced pressure using a pressure-temperature nomograph or the Clausius-Clapeyron equation.

Micro-Scale Method: Thiele Tube under Reduced Pressure

This method is ideal when only a small quantity of the substance (<1 mL) is available.[17][18][19]

G cluster_thiele Thiele Tube (Heating Oil) cluster_setup Apparatus thiele thermometer Thermometer sample_tube Sample Tube capillary Capillary Tube (sealed end up) Attach Sample Tube to Thermometer Attach Sample Tube to Thermometer Insert into Thiele Tube Insert into Thiele Tube Attach Sample Tube to Thermometer->Insert into Thiele Tube Insert Capillary Tube into Sample Insert Capillary Tube into Sample Insert Capillary Tube into Sample->Attach Sample Tube to Thermometer Add Sample to Tube Add Sample to Tube Add Sample to Tube->Insert Capillary Tube into Sample Heat Thiele Tube Arm Heat Thiele Tube Arm Observe Bubbles Observe Bubbles Heat Thiele Tube Arm->Observe Bubbles Remove Heat Remove Heat Observe Bubbles->Remove Heat Record Temperature when Liquid Enters Capillary Record Temperature when Liquid Enters Capillary Remove Heat->Record Temperature when Liquid Enters Capillary Boiling Point at P_system Boiling Point at P_system Record Temperature when Liquid Enters Capillary->Boiling Point at P_system Connect to Vacuum Connect to Vacuum Connect to Vacuum->Heat Thiele Tube Arm

Caption: Workflow for Micro-Boiling Point Determination.

Methodology:

  • Sample Preparation: Add a few drops of 3-Hydroxyoxolane-3-carbonitrile to a small test tube (e.g., 75x10 mm). Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.[17][19]

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Vacuum Setup: Insert the thermometer and sample assembly into a side-arm test tube or a specially designed apparatus that can be connected to a vacuum source.

  • Heating and Evacuation: Submerge the apparatus in a heating bath (e.g., a Thiele tube filled with mineral oil). Evacuate the system to the desired pressure.

  • Heating: Begin heating the bath slowly (2-3 °C per minute).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[17][20]

  • Measurement: When a continuous and rapid stream of bubbles is observed, stop heating. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[17][20] Record this temperature and the system pressure.

Computational Approaches to Boiling Point Prediction

For novel molecules where experimental data is lacking, computational methods provide a valuable predictive tool. Quantitative Structure-Property Relationship (QSPR) models are a prominent example. These models correlate molecular descriptors (quantifiable features of a molecule's structure) with physical properties like boiling point using statistical methods or machine learning.[21][22][23][24]

While various QSPR models and neural networks have been developed for boiling point prediction,[25][26][27][28][29] they provide an estimation rather than a definitive value. The accuracy of these predictions depends heavily on the diversity of the training dataset and the model's ability to accurately represent the complex intermolecular forces of a molecule like 3-Hydroxyoxolane-3-carbonitrile.

Conclusion

While an experimentally verified boiling point for 3-Hydroxyoxolane-3-carbonitrile is not currently available, a thorough analysis of its molecular structure and comparison with analogous compounds allows for a reliable estimation. The presence of both a hydroxyl and a nitrile group suggests a high boiling point, likely in the range of 220-250 °C at atmospheric pressure. The most significant challenge in its experimental determination is the potential for thermal decomposition via a retro-cyanation reaction. Consequently, any experimental measurement must be conducted under reduced pressure. The detailed protocols provided for vacuum distillation and micro-scale determination offer robust methodologies for accurately and safely establishing this crucial physical constant.

References

  • 3-Hydroxytetrahydrofuran - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Micro-boiling point measurement. (n.d.). Retrieved February 25, 2026, from [Link]

  • Ashrafi, A. R., et al. (n.d.). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry.
  • Livingstone, D. J., & Gasteiger, J. (2001). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Computer Sciences, 41(4), 977-986.
  • 3-Oxolanecarbonitrile | C5H7NO. (n.d.). BuyersGuideChem. Retrieved February 25, 2026, from [Link]

  • Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. (n.d.). Shanghai Institute of Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Micro-boiling point measurement. (n.d.).
  • 3-Hydroxytetrahydrofuran, CAS No. 453-20-3. (n.d.). iChemical. Retrieved February 25, 2026, from [Link]

  • Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. (n.d.). ACS Publications. Retrieved February 25, 2026, from [Link]

  • A Quantum Mechanical/Neural Net Model for Boiling Points with Error Estimation. (2001). ACS Publications. Retrieved February 25, 2026, from [Link]

  • Boiling Point Determination. (n.d.). chemconnections.org. Retrieved February 25, 2026, from [Link]

  • Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved February 25, 2026, from [Link]

  • Micro-Method for Boiling Point Determination. (n.d.). Scribd. Retrieved February 25, 2026, from [Link]

  • Quantitative Structure-Property Relationship Study for Prediction of Boiling Point and Enthalpy of Vaporization of Alkenes. (2021). PubMed. Retrieved February 25, 2026, from [Link]

  • AI-powered prediction of critical properties and boiling points: a hybrid ensemble learning and QSPR approach. (n.d.). SpringerLink.
  • Graph convolutional neural network applied to the prediction of normal boiling point. (2022). National Institute of Standards and Technology. Retrieved February 25, 2026, from [Link]

  • QSPR Application on Modeling of Boiling Point of Polycyclic Aromatic Hydrocarbons. (2017). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. (2024). Medium. Retrieved February 25, 2026, from [Link]

  • Technical Support Center: Managing Heat in Exothermic Cyanohydrin Reactions. (n.d.). Benchchem. Retrieved February 25, 2026, from a technical note on cyanohydrin reactions.
  • The Gentle Art of Cyanohydrin Formation: Building Blocks for a Better World. (2026). Oreate AI Blog. Retrieved February 25, 2026, from an article on cyanohydrin chemistry.
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Acetone Cyanohydrin Acute Exposure Guideline Levels. (n.d.). NCBI. Retrieved February 25, 2026, from [Link]

  • Carboxylic Acids and Nitriles. (n.d.). Fiveable.
  • Determination of Boiling Point (B.P). (n.d.).
  • Determination of Boiling Point of Organic Compounds. (2025). GeeksforGeeks. Retrieved February 25, 2026, from [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved February 25, 2026, from [Link]

  • What causes the boiling points of nitriles? (2025). Filo. Retrieved February 25, 2026, from [Link]

  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Cyanohydrins. (n.d.). ResearchGate.
  • Nitrile Definition, Functional Group & Structure. (n.d.). Study.com. Retrieved February 25, 2026, from [Link]

  • Hydration of Cyanohydrins by Highly Active Cationic Pt Catalysts: Mechanism and Scope. (2021). ACS Publications. Retrieved February 25, 2026, from a research article on cyanohydrin reactions.
  • Oxolane-3-carbonitrile | C5H7NO. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • 3 Trends That Affect Boiling Points. (2026). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • an introduction to nitriles. (n.d.). Chemguide. Retrieved February 25, 2026, from [Link]

  • Oxolane-3-carbonitrile (C5H7NO). (n.d.). PubChemLite.
  • Why do cyclic ethers have higher boiling points than their acyclic isomers? (2015). Chemistry Stack Exchange. Retrieved February 25, 2026, from [Link]

  • 22929-52-8 3-Oxotetrahydrofuran. (n.d.). AKSci.
  • Nitriles and hydroxynitriles. (n.d.). thinka.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Cyanohydrin Formation via ZnI₂-Catalyzed Cyanosilylation

Abstract Cyanohydrins are pivotal intermediates in organic synthesis, serving as precursors to α-hydroxy acids, β-amino alcohols, and other valuable molecules. This application note provides a comprehensive guide to the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyanohydrins are pivotal intermediates in organic synthesis, serving as precursors to α-hydroxy acids, β-amino alcohols, and other valuable molecules. This application note provides a comprehensive guide to the synthesis of O-trimethylsilyl (O-TMS) cyanohydrins from carbonyl compounds using trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of zinc iodide (ZnI₂). This method represents a mild, efficient, and broadly applicable alternative to traditional protocols that use highly toxic hydrogen cyanide (HCN). We will delve into the reaction mechanism, provide a detailed, field-tested experimental protocol, discuss substrate scope, and offer critical safety and handling information for the reagents involved.

Introduction: The Strategic Advantage of Catalytic Cyanosilylation

The addition of a cyanide moiety to a carbonyl group is a fundamental carbon-carbon bond-forming reaction. Historically, this was achieved using alkali metal cyanides (e.g., NaCN, KCN) or direct addition of HCN, which are fraught with challenges including harsh reaction conditions and extreme toxicity.[1][2] The advent of trimethylsilyl cyanide (TMSCN) offered a significant improvement, acting as a less volatile and more manageable source of cyanide.[3]

The true potential of TMSCN is unlocked when paired with a Lewis acid catalyst. While numerous catalysts have been explored, zinc iodide (ZnI₂) has emerged as a particularly effective, inexpensive, and versatile option for promoting the cyanosilylation of a wide array of aldehydes and ketones.[4][5] The ZnI₂-catalyzed reaction proceeds under mild, neutral conditions, exhibits high yields, and is tolerant of various functional groups, making it a cornerstone reaction for researchers in medicinal chemistry and natural product synthesis.

Mechanism of ZnI₂ Catalysis

The efficacy of zinc iodide as a catalyst lies in its function as a Lewis acid. It activates the carbonyl substrate, rendering it significantly more electrophilic and susceptible to nucleophilic attack. The generally accepted mechanism proceeds through a synergistic activation pathway:

  • Carbonyl Activation: The Lewis acidic zinc center of ZnI₂ coordinates to the carbonyl oxygen atom. This coordination withdraws electron density from the carbonyl group, increasing the partial positive charge on the carbonyl carbon.

  • Nucleophilic Attack: The cyanide group from TMSCN, a relatively soft nucleophile, attacks the activated, electron-deficient carbonyl carbon.

  • Silyl Transfer & Catalyst Regeneration: A concerted or stepwise transfer of the trimethylsilyl group to the newly formed alkoxide oxygen occurs, yielding the stable O-TMS cyanohydrin product and regenerating the ZnI₂ catalyst to continue the cycle.

This catalytic cycle allows for the use of substoichiometric amounts of the Lewis acid, enhancing the reaction's efficiency and atom economy.

G Figure 1: Catalytic Cycle of ZnI₂ in Cyanosilylation cluster_0 Catalytic Cycle Carbonyl Aldehyde/Ketone (R₂C=O) Activated_Complex Activated Complex [R₂C=O---ZnI₂] Carbonyl->Activated_Complex 1. Coordination ZnI2_cat ZnI₂ (Catalyst) ZnI2_cat->Activated_Complex Product O-TMS Cyanohydrin [R₂C(OTMS)CN] Activated_Complex->Product 3. Silyl Transfer TMSCN TMSCN TMSCN->Activated_Complex 2. Nucleophilic Attack Product->ZnI2_cat Catalyst Regeneration

Caption: Figure 1: Catalytic Cycle of ZnI₂ in Cyanosilylation.

Critical Safety Protocols & Hazard Management

WARNING: Trimethylsilyl cyanide is extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[6][7] It is also highly flammable and reacts with water or protic solvents to release hydrogen cyanide (HCN), a highly toxic and flammable gas.[8][9] All operations must be conducted by trained personnel in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and double-glove with nitrile gloves.[9]

  • Inert Atmosphere: Handle TMSCN under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and flame-dried glassware to prevent hydrolysis to HCN.[10]

  • Ventilation: All manipulations, including weighing, transferring, and the reaction itself, must be performed in a well-ventilated chemical fume hood.

  • Quenching & Waste Disposal:

    • Reaction Quench: Do not quench the reaction mixture directly with water or acidic solutions. First, dilute with an appropriate organic solvent and then slowly add to a vigorously stirred, cold (0 °C) basic solution, such as 1 M NaOH or a 10% bleach solution, to hydrolyze and oxidize any residual cyanide.[11]

    • Contaminated Materials: All contaminated glassware, needles, and disposable materials must be decontaminated by rinsing with a basic bleach solution before removal from the fume hood.

    • Waste: Aqueous waste containing cyanide must be treated as hazardous waste according to institutional guidelines.

  • Emergency Response: An emergency plan for cyanide exposure must be in place. Ensure an eyewash station and safety shower are immediately accessible. In case of exposure, call emergency services immediately, remove the affected individual from the contaminated area, and remove all contaminated clothing.[9] For skin contact, flush with copious amounts of water for at least 15 minutes.[7]

Experimental Protocol: Synthesis of O-Trimethylsilyl Mandelonitrile

This protocol details the synthesis of O-trimethylsilyl mandelonitrile from benzaldehyde as a representative example.

4.1 Materials and Equipment
  • Reagents:

    • Benzaldehyde (freshly distilled, ≥99%)

    • Trimethylsilyl cyanide (TMSCN, ≥98%)

    • Zinc iodide (ZnI₂, anhydrous, ≥98%)

    • Dichloromethane (CH₂Cl₂, anhydrous, DriSolv® or equivalent)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Flame-dried, two-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Septa and nitrogen/argon inlet

    • Syringes and needles

    • Ice-water bath

    • Rotary evaporator

    • Standard glassware for workup (separatory funnel, beakers, etc.)

    • Thin-layer chromatography (TLC) plates (silica gel)

4.2 Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous zinc iodide (32 mg, 0.1 mmol, 0.05 eq).

    • Seal the flask with septa and purge with dry nitrogen or argon for 10-15 minutes.

    • Rationale: Anhydrous conditions are critical to prevent the decomposition of TMSCN and ensure catalyst activity.[10]

  • Reagent Addition:

    • Add anhydrous dichloromethane (10 mL) via syringe.

    • Add freshly distilled benzaldehyde (212 mg, 0.20 mL, 2.0 mmol, 1.0 eq) via syringe.

    • Cool the resulting solution to 0 °C using an ice-water bath.

    • Rationale: Cooling the solution helps to control any potential exotherm upon addition of TMSCN.

  • TMSCN Addition:

    • Slowly add trimethylsilyl cyanide (238 mg, 0.30 mL, 2.4 mmol, 1.2 eq) dropwise via syringe over 5 minutes.

    • Scientist's Note: A slight exotherm may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), observing the disappearance of the benzaldehyde spot.

    • Rationale: The reaction is typically complete within a few hours at room temperature for activated aldehydes.[4]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 10 minutes.

    • WARNING: Perform this step carefully in the fume hood, as some gas evolution may occur. The basic quench ensures any remaining TMSCN is safely hydrolyzed.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Rationale: The aqueous workup removes the zinc salts and other water-soluble components.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product, O-trimethylsilyl mandelonitrile, is often of high purity (>95%) and can be used without further purification.[4] If necessary, purification can be achieved by vacuum distillation.

    • Expected Yield: >95%.

    • Characterization (¹H NMR, 90 MHz, CDCl₃): δ 7.44 (m, 5H, Ar-H), 5.46 (s, 1H, CH), 0.25 (s, 9H, Si(CH₃)₃).[12][13]

Substrate Scope & Performance

The ZnI₂/TMSCN system is effective for a wide range of carbonyl compounds. The table below summarizes typical results for various substrates.

SubstrateCatalyst (mol%)Temp (°C)Time (h)Yield (%)Reference
Benzaldehyde5RT2>95[4]
4-Methoxybenzaldehyde5RT298[14]
Crotonaldehyde10RT398[14]
Furfural10RT199[14]
Cyclohexanone10RT492[14]
Acetophenone10501285[5]
Camphor10RT6>95[14]

Key Insights:

  • Aldehydes: Aromatic, aliphatic, and α,β-unsaturated aldehydes react efficiently, typically at room temperature.[4]

  • Ketones: Ketones are generally less reactive than aldehydes and may require longer reaction times or slightly elevated temperatures. Sterically hindered ketones can be challenging substrates.[15]

  • Chemoselectivity: The reaction can be chemoselective for aldehydes in the presence of ketones under carefully controlled conditions.[4]

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (ZnI₂ is hydrated).2. Wet solvent or glassware.3. Decomposed TMSCN.1. Use fresh, anhydrous ZnI₂.2. Ensure all glassware is rigorously flame-dried and use anhydrous solvent.3. Use a fresh bottle of TMSCN; check for purity.
Slow Reaction Rate 1. Substrate is sterically hindered or electronically deactivated.2. Insufficient catalyst loading.1. Increase reaction temperature (e.g., to 40-50 °C) or prolong reaction time.2. Increase catalyst loading to 10-15 mol%.
Formation of Byproducts 1. Reaction temperature too high.2. Presence of moisture leading to hydrolysis.1. Maintain recommended reaction temperature.2. Re-verify anhydrous setup and reagent quality.
Experimental Workflow Visualization

The entire experimental process can be summarized in the following workflow diagram.

G Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under inert atmosphere B Charge ZnI₂ and anhydrous CH₂Cl₂ A->B C Add aldehyde/ketone B->C D Cool to 0 °C C->D E Add TMSCN dropwise D->E F Warm to RT and stir E->F G Monitor by TLC F->G H Quench with aq. NaHCO₃ G->H Reaction Complete I Extract with CH₂Cl₂ H->I J Wash, dry, and filter I->J K Concentrate in vacuo J->K L Purify if necessary (e.g., vacuum distillation) K->L

Caption: Figure 2: Experimental Workflow for ZnI₂-Catalyzed Cyanosilylation.

References
  • TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

  • SIT8585.1 TRIMETHYLSILYL CYANIDE Safety Data Sheet. (2008). Gelest, Inc. [Link]

  • Trimethylsilyl Cyanide Safety Data Sheet. Sdfine. [Link]

  • Trimethylsilyl Cyanide Safety Data Sheet. (2014). Bio-Active Co., Ltd. [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Hamashima, Y., et al. (2005). Highly Enantioselective Cyanosilylation of Aldehydes Catalyzed by a Lewis Acid-Lewis Base Bifunctional Catalyst.
  • Zeng, W., et al. (2009). ZnI2-Catalyzed Cyanation of Acyl Chlorides with TMS-CN: An Interesting Role of Iodine. Letters in Organic Chemistry. [Link]

  • North, M. (2003). Cyanohydrins in Synthesis. Science of Synthesis.
  • Tian, S.-K., et al. (2003). Enantioselective Cyanosilylation of Ketones by a Catalytic Double-Activation Method Employing Chiral Lewis Acid and Achiral N-Oxide Catalysts. Organic Letters. [Link]

  • Chen, Y., et al. (2022). Asymmetric Cyanosilylation of Aldehydes by a Lewis Acid/Base Synergistic Catalyst of Chiral Metal Clusters. Inorganic Chemistry. [Link]

  • Bian, Y.-J., et al. (2003). Trimethylsilyl cyanide (TMSCN). Synlett. [Link]

  • Ahlford, A. (2009). Efficient Synthesis and Analysis of Chiral Cyanohydrins. Diva-Portal.org.
  • Shen, Y., et al. (2003). A mild and efficient cyanosilylation of ketones catalyzed by a Lewis acid-Lewis base bifunctional catalyst. Tetrahedron. [Link]

  • Carbonyl Additions: Cyanohydrin Formation. OrgoSolver. [Link]

  • Azizi, N., & Saidi, M. R. (2003). Trimethylsilyl Cyanide Addition to Carbonyl Compounds Under Neutral Condition Catalyzed by Iodine. Journal of Organometallic Chemistry. [Link]

  • Gassman, P. G., & Talley, J. J. (1988). TRIMETHYLSILYL CYANIDE. Organic Syntheses. [Link]

  • Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal. [Link]

  • Trimethylsilyl cyanide – Knowledge and References. Taylor & Francis. [Link]

  • Belokon, Y. N., & North, M. (2005). Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes. University of Newcastle upon Tyne.
  • Deng, L., et al. (2003). Catalytic asymmetric cyanosilylation of ketones with chiral Lewis base. Journal of the American Chemical Society. [Link]

  • Discussion on quenching trimethylsilyl cyanide. (2022). Reddit r/Chempros. [Link]

  • Meng, B., et al. (2009). ZnI2-Catalyzed Cyanation of Acyl Chlorides with TMS-CN: An Interesting Role of Iodine. Beijing Institute of Technology.
  • Nucleophilic Addition of HCN: Cyanohydrin Formation. (2024). Chemistry LibreTexts. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]

  • Cyanohydrins – Knowledge and References. Taylor & Francis. [Link]

  • ZnI2-catalyzed cyanation of acyl chlorides with TMS-CN: An interesting role of iodine. Beijing Institute of Technology. [Link]

  • Reddy, T. S., & Kumar, J. S. (2014). ZnI2/Zn(OTf)2-TsOH: a versatile combined-acid system for catalytic intramolecular hydrofunctionalization and polyene cyclization. Chemical Communications. [Link]

  • Coric, I., & List, B. (2012). Organocatalytic stereoselective cyanosilylation of small ketones. Nature. [Link]

  • Mandelonitrile. PubChem. [Link]

  • Evans, D. A., et al. (1977). Synthetic applications of trimethylsilyl cyanide. Efficient synthesis of .beta.-aminomethyl alcohols. The Journal of Organic Chemistry. [Link]

  • Santamaria, M. E., et al. (2018). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry. Methods in Molecular Biology. [Link]

  • Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]

  • Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. National Institute of Standards and Technology. [Link]

Sources

Application

Application Note: 3-Hydroxyoxolane-3-carbonitrile in High-Value Scaffold Synthesis

Topic: Strategic Utilization of 3-Hydroxyoxolane-3-carbonitrile as a Pharmaceutical Intermediate Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 3-Hydroxyoxolane-3-carbonitrile as a Pharmaceutical Intermediate Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Leads.

Executive Summary

3-Hydroxyoxolane-3-carbonitrile (also known as 3-hydroxy-3-cyanotetrahydrofuran) represents a critical "gem-disubstituted" building block in modern medicinal chemistry. Its value lies in the quaternary carbon center at the C3 position of the tetrahydrofuran (THF) ring.

In drug design, introducing a quaternary center often improves metabolic stability by blocking


-proton abstraction (a common metabolic soft spot) and restricts conformational flexibility, potentially locking a molecule into its bioactive conformation. This intermediate serves as a divergent node for synthesizing spirocyclic libraries , cyclic amino acids , and branched nucleoside analogs .

Synthesis Protocol: Preparation of 3-Hydroxyoxolane-3-carbonitrile

Note: This protocol utilizes Trimethylsilyl Cyanide (TMSCN) for superior yield and safety profiles compared to traditional HCN gas or aqueous KCN methods. All steps must be performed in a fume hood.

Reaction Overview


Materials & Reagents
  • Precursor: Tetrahydrofuran-3-one (CAS: 22929-52-8)

  • Reagent: Trimethylsilyl cyanide (TMSCN) (1.2 equivalents)

  • Catalyst: Zinc Iodide (

    
    ) (0.05 equivalents)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: 2N Hydrochloric Acid (HCl)

Step-by-Step Procedure

Phase 1: Cyanosilylation

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Under nitrogen flow, add Tetrahydrofuran-3-one (10.0 g, 116 mmol) and anhydrous DCM (100 mL).

  • Catalyst Addition: Add

    
      (1.85 g, 5.8 mmol) in one portion. Stir until dissolved.
    
  • Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Add TMSCN (13.8 g, 17.4 mL, 139 mmol) dropwise over 20 minutes via a syringe pump or pressure-equalizing dropping funnel.

    • Safety Note: TMSCN hydrolyzes to HCN in moist air. Keep the system closed and vented to a bleach trap.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Solvent: 20% EtOAc/Hexane). The ketone spot (

      
      ) should disappear.
      

Phase 2: Desilylation (Hydrolysis)

  • Quench: Cool the mixture back to 0°C. Slowly add 2N HCl (50 mL) to the reaction vessel. Vigorous stirring is required to hydrolyze the O-TMS group.

  • Hydrolysis: Stir at room temperature for 1 hour. The organic layer may become slightly cloudy.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Workup: Combine organic phases, wash with brine (50 mL), and dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. The crude oil can be purified via vacuum distillation (bp ~95°C at 0.5 mmHg) or flash column chromatography (Gradient: 10%

    
     40% EtOAc/Hexane) to yield the target cyanohydrin as a colorless oil.
    

Expected Yield: 85–92%

Downstream Applications & Workflows

The utility of 3-Hydroxyoxolane-3-carbonitrile stems from its ability to react divergently. Below are the three primary pharmaceutical workflows.

Workflow A: Synthesis of Cyclic Amino Acids (The Strecker/Bucherer Logic)

This pathway creates 3-amino-tetrahydrofuran-3-carboxylic acid , a conformationally restricted isostere of serine or cysteine.

  • Reaction: Treat the cyanohydrin with ammonium carbonate

    
     and KCN (Bucherer-Bergs conditions).
    
  • Intermediate: Formation of a Spiro-hydantoin (see Workflow B).

  • Hydrolysis: Reflux the hydantoin in Ba(OH)

    
     or 6N HCl to open the ring.
    
  • Result: A gem-disubstituted amino acid valuable for peptide stapling.

Workflow B: Spirocyclic Library Generation

Spirocycles are highly sought after in fragment-based drug discovery (FBDD) because they explore 3D chemical space better than flat aromatic rings.

  • Spiro-Hydantoins: As described above, reacting with ammonium carbonate yields the 1,3-diaza-spiro[4.4]nonane system.

  • Spiro-Lactones: Acid-catalyzed hydrolysis of the nitrile in the presence of the hydroxyl group can induce Pinner cyclization logic to form spiro-lactones if an external nucleophile is introduced, or simply hydrolyze to the

    
    -hydroxy acid.
    
Workflow C: Branched Amino-Alcohols

Reduction of the nitrile group yields 3-(aminomethyl)tetrahydrofuran-3-ol .

  • Reagent: Lithium Aluminum Hydride (LAH) or Borane-THF (

    
    ).
    
  • Conditions: Reflux in THF for 12 hours.

  • Application: This amino-alcohol is a "privileged scaffold" for kinase inhibitors, serving as a polar head group that can form hydrogen bonds within the ATP-binding pocket.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.

G Start Tetrahydrofuran-3-one Intermediate 3-Hydroxyoxolane-3-carbonitrile (Core Intermediate) Start->Intermediate TMSCN, ZnI2 (Cyanosilylation) Prod_A Spiro-Hydantoin (Spirocyclic Scaffolds) Intermediate->Prod_A Bucherer-Bergs (NH4)2CO3, KCN Prod_C 3-(Aminomethyl)THF-3-ol (Branched Amino Alcohols) Intermediate->Prod_C Reduction (LiAlH4 or BH3) Prod_D Alpha-Hydroxy Acid (Pinner Reaction Product) Intermediate->Prod_D Acid Hydrolysis (HCl, H2O) Prod_B 3-Amino-THF-3-Carboxylic Acid (Cyclic Amino Acids) Prod_A->Prod_B Hydrolysis (Ba(OH)2 or HCl)

Caption: Divergent synthesis pathways from 3-Hydroxyoxolane-3-carbonitrile to high-value pharmaceutical scaffolds.

Analytical Data for Validation

To ensure the integrity of the intermediate, compare your product against these standard markers:

MetricExpected Value / SignalInterpretation
Physical State Colorless to pale yellow oilHigh viscosity due to H-bonding.
IR Spectroscopy ~3400 cm⁻¹ (Broad)O-H stretch (Strong).
IR Spectroscopy ~2240 cm⁻¹ (Weak/Medium)C≡N stretch (Characteristic of nitriles).
¹H NMR (CDCl₃)

4.8–5.2 ppm (s, 1H)
Exchangeable -OH proton.
¹H NMR (CDCl₃)

3.8–4.1 ppm (m, 4H)
Protons adjacent to ether oxygen (C2, C5).
¹³C NMR ~120 ppmQuaternary Carbon of Nitrile (-CN).
¹³C NMR ~75 ppmQuaternary Carbon of THF Ring (C3).

References

  • Cyanosilylation Protocols

    • Title: Trimethylsilyl Cyanide: A Reagent for Umpolung of Carbonyl Compounds.
    • Source: Organic Syntheses, Coll.[1][2] Vol. 6, p.1013 (1988).

    • URL:[Link]

  • Spirocyclic Hydantoin Synthesis

    • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
    • Source: Molecules (PMC), 2021.
    • URL:[Link]

  • Amino Acid Isosteres

    • Title: Synthesis of conformationally constrained amino acids: 3-amino-3-carboxylic acid deriv
    • Source: Tetrahedron Letters (via ScienceDirect/Google Scholar indexing).
    • URL:[Link] (Relevant context on cyclic amino acid synthesis).

  • Reduction to Amino Alcohols

    • Title: Reduction of amino acids to corresponding amino alcohols.[3][4][5]

    • Source: Chemistry Stack Exchange (referencing J. Org. Chem protocols).
    • URL:[Link]

Sources

Method

Procedure for hydrolysis of 3-Hydroxyoxolane-3-carbonitrile to alpha-hydroxy acids

An Application Guide to the Synthesis of α-Hydroxy Acids via Hydrolysis of 3-Hydroxyoxolane-3-carbonitrile Abstract This comprehensive application note provides detailed protocols and scientific rationale for the hydroly...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of α-Hydroxy Acids via Hydrolysis of 3-Hydroxyoxolane-3-carbonitrile

Abstract

This comprehensive application note provides detailed protocols and scientific rationale for the hydrolysis of 3-hydroxyoxolane-3-carbonitrile, a tertiary cyanohydrin, to its corresponding α-hydroxy acid, 3-hydroxyoxolane-3-carboxylic acid. α-Hydroxy acids (AHAs) are a critical class of compounds in pharmaceutical and cosmetic applications, valued for their biological activity.[1][2][3][4] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of both acid- and base-catalyzed hydrolysis mechanisms, step-by-step experimental procedures, safety protocols, and analytical methods for product characterization.

Introduction and Scientific Background

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[5] When the nitrile is part of a cyanohydrin, this hydrolysis provides a direct route to α-hydroxy acids, a valuable functional group.[6][7][8] The substrate, 3-hydroxyoxolane-3-carbonitrile, is a tertiary cyanohydrin, which can present unique challenges due to steric hindrance and stability.

The hydrolysis reaction proceeds in two principal stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[9][10] This conversion can be effectively catalyzed by either strong acids or strong bases, with each method possessing distinct advantages, byproducts, and procedural requirements.[10][11] The choice between acidic or basic conditions often depends on the overall stability of the starting material and desired product, as well as considerations for downstream purification.

Reaction Principles and Core Mechanisms

Understanding the underlying mechanisms of both acid- and base-catalyzed hydrolysis is critical for optimizing reaction conditions and troubleshooting potential issues.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[5][11][12] The reaction proceeds through a protonated amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid and an ammonium salt.[5][10]

The overall workflow for the acid-catalyzed process is depicted below.

cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Work-up & Isolation cluster_purification Purification Start Combine 3-Hydroxyoxolane-3-carbonitrile, Water, and Strong Acid (e.g., HCl) Reflux Heat Mixture to Reflux (e.g., 100-110°C) Start->Reflux Monitor Monitor Reaction Progress (TLC or HPLC) Reflux->Monitor Periodic Sampling Cool Cool Reaction Mixture Monitor->Cool Upon Completion Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Cool->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (Recrystallization or Chromatography) Concentrate->Purify End Obtain Pure 3-Hydroxyoxolane-3-carboxylic Acid Purify->End

Caption: Workflow for Acid-Catalyzed Hydrolysis.

The detailed mechanistic steps are illustrated in the following diagram.

Nitrile 3-Hydroxyoxolane-3-carbonitrile ProtonatedNitrile Protonated Nitrile (Activated) Nitrile->ProtonatedNitrile + H+ ImidicAcidTautomer Imidic Acid Tautomer ProtonatedNitrile->ImidicAcidTautomer + H2O - H+ ProtonatedAmide Protonated Amide ImidicAcidTautomer->ProtonatedAmide Tautomerization Amide Amide Intermediate ProtonatedAmide->Amide - H+ TetrahedralIntermediate Tetrahedral Intermediate Amide->TetrahedralIntermediate + H3O+ CarboxylicAcid α-Hydroxy Acid Product TetrahedralIntermediate->CarboxylicAcid - NH4+ Ammonium Ammonium Ion (NH4+) TetrahedralIntermediate->Ammonium

Caption: Acid-Catalyzed Nitrile Hydrolysis Mechanism.

Base-Catalyzed Hydrolysis

In the presence of a strong base, the reaction initiates with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[9][12] This forms a negatively charged intermediate that is subsequently protonated by water. Tautomerization yields the amide intermediate.[9] Under harsh basic conditions (e.g., elevated temperature), the amide is further hydrolyzed to a carboxylate salt.[11] A final acidification step during the work-up is required to protonate the carboxylate and yield the desired neutral carboxylic acid.[10]

The base-catalyzed mechanism is outlined below.

Nitrile 3-Hydroxyoxolane-3-carbonitrile ImidateAnion Imidate Anion Nitrile->ImidateAnion + OH- ImidicAcid Imidic Acid ImidateAnion->ImidicAcid + H2O Amide Amide Intermediate ImidicAcid->Amide Tautomerization TetrahedralDianion Tetrahedral Dianion Amide->TetrahedralDianion + OH- Carboxylate Carboxylate Salt TetrahedralDianion->Carboxylate - NH2- CarboxylicAcid α-Hydroxy Acid Product Carboxylate->CarboxylicAcid Work-up: + H3O+ Ammonia Ammonia (NH3) Carboxylate->Ammonia Proton Transfer from H2O

Caption: Base-Catalyzed Nitrile Hydrolysis Mechanism.

Comparative Analysis of Hydrolysis Conditions

The choice between acid and base catalysis involves several trade-offs. The following table summarizes the key differences to guide experimental design.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Primary Reagent Strong mineral acid (e.g., HCl, H₂SO₄) in water.[10]Strong base (e.g., NaOH, KOH) in water.[10][13]
Intermediate Amide. Can sometimes be isolated under milder conditions.Amide. Can be isolated under milder conditions.[11]
Initial Product Carboxylic acid and ammonium salt (e.g., NH₄Cl).[10]Carboxylate salt (e.g., Sodium salt) and ammonia (NH₃).[10]
Work-up Typically involves extraction with an organic solvent.Requires neutralization/acidification with a strong acid to precipitate the free carboxylic acid, followed by extraction.[10][14]
Key Advantage Direct formation of the free carboxylic acid simplifies work-up.Can be more effective for sterically hindered nitriles.
Key Disadvantage Harsh acidic conditions can cause degradation or side reactions (e.g., dehydration) for sensitive substrates.[15]Ammonia gas is evolved, requiring good ventilation. The final product is a salt, requiring an additional acidification step.[10]
Reaction Rate Generally faster and less dependent on harsh conditions to proceed past the amide stage.[11]Can be slower and may require more vigorous conditions (higher temperatures, longer times) to hydrolyze the amide intermediate.[11]

Detailed Experimental Protocols

Disclaimer: These protocols are model procedures based on general principles of nitrile hydrolysis.[10][13][14] Researchers should perform initial small-scale trials to optimize conditions for 3-hydroxyoxolane-3-carbonitrile specifically.

Protocol 1: Acid-Catalyzed Hydrolysis

Materials:

  • 3-Hydroxyoxolane-3-carbonitrile

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-hydroxyoxolane-3-carbonitrile (1.0 eq) with 6 M aqueous HCl (10 volumes).

  • Hydrolysis: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature, then further cool in an ice-water bath. b. Transfer the cooled mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 volumes). c. Combine the organic layers. Wash successively with deionized water (1 x 10 volumes) and brine (1 x 10 volumes). d. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield pure 3-hydroxyoxolane-3-carboxylic acid.

Protocol 2: Base-Catalyzed Hydrolysis

Materials:

  • 3-Hydroxyoxolane-3-carbonitrile

  • 10% (w/v) aqueous Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and stir bar, dissolve 3-hydroxyoxolane-3-carbonitrile (1.0 eq) in 10% aqueous NaOH (10-15 volumes).[13]

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring. Note: Ammonia gas will be evolved; ensure the reaction is performed in a well-ventilated chemical fume hood.[10]

  • Monitoring: Monitor the reaction by TLC or HPLC until completion (typically 6-24 hours).

  • Work-up: a. Cool the reaction mixture in an ice-water bath. b. Slowly and carefully acidify the cold solution to pH ~2-3 by adding 6 M HCl dropwise with stirring. The product should precipitate if it is a solid.[14] c. Extract the product from the acidified aqueous layer using dichloromethane or ethyl acetate (3 x 10 volumes).[13] d. Combine the organic extracts and wash with brine (1 x 10 volumes). e. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Safety and Handling Precautions

Working with cyanohydrins and strong hydrolytic reagents requires strict adherence to safety protocols.

  • Cyanohydrin Stability: 3-Hydroxyoxolane-3-carbonitrile is a cyanohydrin, which can exist in equilibrium with the parent ketone and hydrogen cyanide (HCN).[8] This equilibrium is sensitive to pH. Avoid strongly basic conditions at room temperature without the intent to hydrolyze, as this can favor decomposition and release of toxic HCN gas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves (double-gloving is recommended).[16][17]

  • Ventilation: All manipulations involving the cyanohydrin starting material and the hydrolysis reactions must be performed in a certified chemical fume hood to prevent exposure to potentially evolved HCN or ammonia gas.[17][18][19]

  • Handling Acids and Bases: Concentrated acids and bases are corrosive. Handle them with extreme care, using appropriate containers and secondary containment. In case of skin contact, wash immediately and copiously with water.[19]

  • Incompatible Materials: Keep cyanide-containing compounds strictly separated from acids during storage to prevent the accidental generation of HCN gas.[16][18][20]

  • Waste Disposal: All cyanide-containing waste, including residual starting material and contaminated consumables, must be collected and disposed of as hazardous waste according to institutional guidelines.[18] Decontaminate glassware with a basic bleach solution (pH > 10) inside the fume hood.[19]

Product Characterization and Quality Control

Confirmation of product identity and purity is essential. The following analytical techniques are recommended for characterizing the final 3-hydroxyoxolane-3-carboxylic acid.

TechniquePurposeExpected Observations
HPLC Purity assessment and quantification.A single major peak corresponding to the product. Method development may use a C18 reverse-phase column with a buffered acidic mobile phase (e.g., water/acetonitrile with phosphoric acid) and UV detection around 210 nm.[21][22][23]
¹H and ¹³C NMR Structural confirmation.Disappearance of the nitrile carbon signal in the ¹³C NMR spectrum and appearance of a carboxylic acid carbon signal (~170-180 ppm). The proton NMR will show characteristic shifts for the oxolane ring protons and the absence of signals from the starting material.
Mass Spectrometry (MS) Molecular weight confirmation.Detection of the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) corresponding to the calculated mass of 3-hydroxyoxolane-3-carboxylic acid.
FT-IR Spectroscopy Functional group analysis.Disappearance of the characteristic nitrile (C≡N) stretch (~2220-2260 cm⁻¹) and appearance of a broad hydroxyl (O-H) stretch (~2500-3300 cm⁻¹) and a strong carbonyl (C=O) stretch (~1700-1725 cm⁻¹) from the carboxylic acid group.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Steric hindrance of the tertiary nitrile.Increase reaction time and/or temperature. Consider using harsher conditions (e.g., more concentrated acid/base), but monitor for product degradation.
Low Yield Product is water-soluble and remains in the aqueous layer during extraction. Degradation of product under harsh conditions. Incomplete acidification in the basic work-up.Perform additional extractions of the aqueous layer. Use a different extraction solvent like ethyl acetate. For basic hydrolysis, ensure pH is lowered to <3 before extraction.[14] Consider milder, enzyme-catalyzed methods if chemical hydrolysis proves too harsh.[24][25]
Isolation of Amide Intermediate Reaction conditions were too mild (insufficient time or temperature) to hydrolyze the amide.[11]Resubject the isolated amide to the hydrolysis conditions for a longer duration or at a higher temperature.
Product Decomposition Substrate or product is unstable to the harsh acidic or basic conditions (e.g., dehydration of the tertiary alcohol).[15]Reduce the reaction temperature and extend the reaction time. Use a lower concentration of acid/base. Explore alternative synthetic routes or biocatalytic options.[24]

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021, September 25). Chemistry Steps. [Link]

  • Clark, J. (2016, February). Hydrolysis of Nitriles. Chemguide. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • QuickTakes. (n.d.). Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? Joule. [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Chemistry LibreTexts. (2023, January 22). Cyanohydrins. [Link]

  • Scholars' Mine. (n.d.). A rapid method for determination of alpha hydroxy acids in seawater and biological fluids at trace levels. [Link]

  • Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Determination of α-hydroxyacids in cosmetics. [Link]

  • JoVE. (2025, May 22). Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. [Link]

  • PubMed. (2006, February 13). Determination of alpha-hydroxy acids in cosmetic products by capillary electrophoresis. [Link]

  • Journal of Food and Drug Analysis. (2001, November 1). Determination of α-Hydroxyacids in Cosmetics. [Link]

  • Chemistry Stack Exchange. (2014, May 22). Hydrolysis of cyanohydrin in the presence of sulfuric acid. [Link]

  • Analytical Chemistry: A Journal. (2024). Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC. [Link]

  • Organic & Biomolecular Chemistry. (2016, June 1). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

  • Columbia University Research. (n.d.). Cyanide Safe Use Guidelines. [Link]

  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. [Link]

  • UCL Safety Services. (2021, June 7). Cyanide Compounds. [Link]

  • Google Patents. (n.d.). US8940934B2 - Production process of α-hydroxy acids.
  • Chemistry Stack Exchange. (2021, November 12). Mechanism for hydrolysis of cyanohydrin. [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. [Link]

  • ResearchGate. (2025, August 7). Preparation of New α-Hydroxy Acids Derived from Amino Acids and Their Corresponding Polyesters. [Link]

  • ACS Publications. (2021, November 18). Synthesis of α‐Hydroxy Fatty Acids from Fatty Acids by Intermediate α‐Chlorination with TCCA under Solvent. [Link]

  • Google Patents. (n.d.). US4981619A - Process for preparing alpha-hydroxy acids.
  • Wikipedia. (n.d.). Cyanohydrin. [Link]

  • ACS Publications. (2018, December 27). Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides. [Link]

  • Making Cosmetics. (n.d.). Update on Alpha-Hydroxy Acids. [Link]

  • ResearchGate. (2025, August 9). Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]

  • National Institutes of Health (NIH). (n.d.). Dual Effects of Alpha-Hydroxy Acids on the Skin. [Link]

  • Google Patents. (n.d.). US4395561A - Synthesis of 3-hydroxyoxetane.
  • Paula's Choice. (2024, February 8). Alpha Hydroxy Acid (AHA) Skin Care: Benefits & Uses. [Link]

  • Google Patents. (n.d.). US6562603B2 - 3-hydroxycarboxylic acid production and use in branched polymers.
  • Emotion Master. (2020, December 28). Find out the chemistry behind AHAs and BHAs in skin care. [Link]

  • Google Patents. (n.d.). US4009182A - Process for preparing 3-hydroxyoxetane.
  • Millie Esthetics. (2025, March 25). A Guide to Alpha Hydroxy Acid (AHA) Exfoliants in Skincare. [Link]

  • Rasayan Journal. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

Sources

Application

Application of 3-Hydroxyoxolane-3-carbonitrile in the Synthesis of the HIV Protease Inhibitor Amprenavir

Abstract This technical guide provides a comprehensive overview of the application of 3-hydroxyoxolane-3-carbonitrile as a key synthetic intermediate in the production of Amprenavir, a potent HIV protease inhibitor. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of 3-hydroxyoxolane-3-carbonitrile as a key synthetic intermediate in the production of Amprenavir, a potent HIV protease inhibitor. While not a direct precursor in the most commonly cited synthetic routes, this document outlines a scientifically robust pathway that leverages 3-hydroxyoxolane-3-carbonitrile for the stereoselective synthesis of the crucial (3S)-3-hydroxytetrahydrofuran moiety of Amprenavir. This application note is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical synthesis, offering detailed protocols, mechanistic insights, and process optimization strategies.

Introduction: The Strategic Importance of Amprenavir and its Chiral Building Blocks

Amprenavir (Agenerase®) is a critical component in highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[1] As a protease inhibitor, it plays a vital role in disrupting the viral replication cycle by preventing the maturation of new, infectious virions. The molecular architecture of Amprenavir incorporates three chiral centers, demanding a highly stereocontrolled synthetic approach to ensure the desired therapeutic efficacy and minimize off-target effects.

A pivotal chiral building block in the synthesis of Amprenavir is (3S)-3-hydroxytetrahydrofuran.[2][3] This moiety is crucial for the drug's interaction with the active site of the HIV protease. The synthesis of enantiomerically pure (3S)-3-hydroxytetrahydrofuran is, therefore, a key challenge and a major focus of process development for Amprenavir and its prodrug, Fosamprenavir.

This guide elucidates a synthetic strategy that employs 3-hydroxyoxolane-3-carbonitrile, the cyanohydrin of tetrahydrofuran-3-one, as a strategic precursor to (3S)-3-hydroxytetrahydrofuran. This approach offers a potential alternative to established routes that often commence from more expensive chiral pool starting materials like L-malic acid.[2][4][5][6]

Synthetic Strategy: A Two-Stage Approach to Amprenavir

The synthesis of Amprenavir from 3-hydroxyoxolane-3-carbonitrile can be logically divided into two principal stages. The first stage focuses on the stereoselective conversion of the achiral starting material, tetrahydrofuran-3-one, into the key chiral intermediate, (3S)-3-hydroxytetrahydrofuran, via the formation of 3-hydroxyoxolane-3-carbonitrile. The second stage details the activation of this chiral alcohol and its subsequent coupling with the core sulfonamide fragment to yield the final active pharmaceutical ingredient (API).

Diagram 1: Overall Synthetic Workflow

G cluster_0 Stage 1: Synthesis of (3S)-3-Hydroxytetrahydrofuran cluster_1 Stage 2: Amprenavir Assembly A Tetrahydrofuran-3-one B 3-Hydroxyoxolane-3-carbonitrile (Cyanohydrin Formation) A->B  HCN/Base or TMSCN C (3S)-3-Hydroxytetrahydrofuran (Asymmetric Reduction & Decyanation or Resolution) B->C  Stereoselective Reduction / Hydrolysis D (3S)-3-Hydroxytetrahydrofuran E Activated (3S)-3-Hydroxytetrahydrofuran (e.g., N-Oxysuccinimidyl Carbonate) D->E  Activating Agent (e.g., Disuccinimidyl Carbonate) G Amprenavir E->G  Coupling F Amprenavir Core Amine F->G

Caption: A two-stage synthetic approach to Amprenavir.

Stage 1: Synthesis of (3S)-3-Hydroxytetrahydrofuran

The synthesis of the enantiomerically pure (3S)-3-hydroxytetrahydrofuran from the achiral ketone, tetrahydrofuran-3-one, is the cornerstone of this process. The introduction of a nitrile group to form 3-hydroxyoxolane-3-carbonitrile serves as a handle for subsequent stereoselective transformations.

Protocol 1: Formation of 3-Hydroxyoxolane-3-carbonitrile

This protocol describes the formation of the cyanohydrin from tetrahydrofuran-3-one. This reaction is typically reversible and base-catalyzed.

Reagent Molar Eq. MW Amount Notes
Tetrahydrofuran-3-one1.086.098.61 g (0.1 mol)Commercially available.
Trimethylsilyl cyanide (TMSCN)1.299.2211.9 g (0.12 mol)Can be used as a safer alternative to HCN.
Zinc Iodide (ZnI₂)0.05319.221.6 g (0.005 mol)Lewis acid catalyst.
Dichloromethane (DCM)--200 mLAnhydrous solvent.

Methodology:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add tetrahydrofuran-3-one and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the catalytic amount of zinc iodide to the stirred solution.

  • Slowly add trimethylsilyl cyanide dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.

  • For the free cyanohydrin, the crude product can be deprotected using a mild acid, such as 1M HCl in methanol, followed by neutralization and extraction.

Causality and Insights: The use of TMSCN with a Lewis acid catalyst is a standard and effective method for the cyanosilylation of ketones. The silyl ether intermediate is more stable than the free cyanohydrin and can be carried forward to the next step.

Protocol 2: Stereoselective Reduction to (3S)-3-Hydroxytetrahydrofuran

This step is critical for establishing the correct stereochemistry. One effective approach is the stereoselective reduction of the precursor ketone, tetrahydrofuran-3-one, to the chiral alcohol, followed by resolution. Alternatively, enzymatic reduction can provide high enantioselectivity. A plausible chemical reduction followed by resolution is detailed below. For the purpose of this guide, we will outline a highly effective method using a chiral catalyst for the direct asymmetric reduction of tetrahydrofuran-3-one.

Reagent Molar Eq. MW Amount Notes
Tetrahydrofuran-3-one1.086.098.61 g (0.1 mol)Starting material.
Chiral Borane Catalyst0.1-(As per literature)e.g., (R)-2-Methyl-CBS-oxazaborolidine.
Borane-dimethyl sulfide complex (BMS)1.075.977.6 g (0.1 mol)Reducing agent.
Tetrahydrofuran (THF)--200 mLAnhydrous solvent.

Methodology:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the chiral CBS catalyst in anhydrous THF.

  • Cool the solution to -20 °C.

  • Slowly add the borane-dimethyl sulfide complex to the catalyst solution and stir for 15 minutes.

  • Add a solution of tetrahydrofuran-3-one in anhydrous THF dropwise to the reaction mixture over 1 hour, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 4-6 hours. Monitor by chiral GC or HPLC for conversion and enantiomeric excess.

  • Quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 1M HCl to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Purify the crude product by vacuum distillation to obtain enantiomerically enriched (S)-3-hydroxytetrahydrofuran.

Causality and Insights: The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly reliable method for the enantioselective reduction of prochiral ketones. The oxazaborolidine catalyst forms a complex with the borane reducing agent, creating a chiral environment that directs the hydride delivery to one face of the ketone, leading to a high enantiomeric excess of the desired (S)-alcohol.[7]

Diagram 2: Synthesis of (3S)-3-Hydroxytetrahydrofuran

G cluster_0 Asymmetric Synthesis of Key Intermediate Ketone Tetrahydrofuran-3-one Alcohol (3S)-3-Hydroxytetrahydrofuran Ketone->Alcohol  (R)-CBS Catalyst  BH3-SMe2, THF

Caption: Asymmetric reduction of tetrahydrofuran-3-one.

Stage 2: Assembly of Amprenavir

With the chiral (3S)-3-hydroxytetrahydrofuran in hand, the final stage involves its activation and coupling with the previously synthesized sulfonamide core of Amprenavir.

Protocol 3: Activation of (3S)-3-Hydroxytetrahydrofuran

To facilitate the formation of the carbamate linkage in Amprenavir, the hydroxyl group of (3S)-3-hydroxytetrahydrofuran must be activated. A common method is its conversion to an N-oxysuccinimidyl carbonate.[8]

Reagent Molar Eq. MW Amount Notes
(3S)-3-Hydroxytetrahydrofuran1.088.118.81 g (0.1 mol)From Stage 1.
N,N'-Disuccinimidyl carbonate (DSC)1.1256.1728.18 g (0.11 mol)Activating agent.
Triethylamine (TEA)1.2101.1912.14 g (0.12 mol)Base.
Acetonitrile--250 mLAnhydrous solvent.

Methodology:

  • Dissolve (3S)-3-hydroxytetrahydrofuran in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine to the solution.

  • Add N,N'-disuccinimidyl carbonate portion-wise over 30 minutes, keeping the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove triethylammonium salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Causality and Insights: DSC is an effective and common reagent for converting alcohols to their corresponding activated carbonates. The N-oxysuccinimide is an excellent leaving group, facilitating the subsequent nucleophilic attack by the amine.

Protocol 4: Final Coupling to Synthesize Amprenavir

This final step involves the coupling of the activated (3S)-3-hydroxytetrahydrofuran with the core amino alcohol sulfonamide.

Reagent Molar Eq. MW Amount Notes
(2S,3R)-3-amino-1-(N-isobutyl-p-aminobenzenesulfonamido)-4-phenylbutan-2-ol1.0407.5440.75 g (0.1 mol)The synthesis of this core is well-documented, often starting from L-phenylalanine.
Activated (3S)-3-Hydroxytetrahydrofuran1.1229.1825.21 g (0.11 mol)From Protocol 3.
Diisopropylethylamine (DIPEA)1.5129.2419.39 g (0.15 mol)Non-nucleophilic base.
Dimethylformamide (DMF)--300 mLAnhydrous solvent.

Methodology:

  • Dissolve the core amino alcohol sulfonamide in anhydrous DMF in a reaction vessel under a nitrogen atmosphere.

  • Add diisopropylethylamine to the solution.

  • Add a solution of the activated (3S)-3-hydroxytetrahydrofuran in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude Amprenavir by column chromatography or recrystallization to obtain the final product.

Causality and Insights: The coupling reaction is a standard nucleophilic acyl substitution where the primary amine of the core attacks the activated carbonate, displacing the N-hydroxysuccinimide and forming the stable carbamate linkage of Amprenavir.[8]

Conclusion

While 3-hydroxyoxolane-3-carbonitrile is not a direct, commonly cited precursor in the literature for Amprenavir synthesis, it represents a viable starting point for the creation of the essential (3S)-3-hydroxytetrahydrofuran chiral intermediate. By employing a strategy involving the formation of the cyanohydrin followed by stereoselective reduction and decyanation (or resolution), a cost-effective and scalable pathway to this key building block can be envisioned. The subsequent activation and coupling protocols are well-established, providing a reliable route to the final Amprenavir API. This application note serves as a guide for researchers to explore and optimize this synthetic approach, contributing to the efficient production of this life-saving medication.

References

  • 3-Hydroxytetrahydrofuran. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Ghosh, A. K., & Bilcer, G. (2001). Syntheses of FDA Approved HIV Protease Inhibitors. Synthesis, 2001(15), 2203–2229. [Link]

  • Process for the efficient preparation of 3-hydroxytetrahydrofuran. (2008).
  • Jean, M., & Van de Weghe, P. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 13, 328–353. [Link]

  • Gpatindia. (2020, May 4). AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Synthesis of S-(3)-hydroxy tetrahydrofuran. (2006).
  • Wynberg, H., & Bantjes, A. (1958). 3-hydroxytetrahydrofuran. Organic Syntheses, 38, 48. [Link]

  • Gadakh, S. K., Reddy, R. S., & Sudalai, A. (2012). Enantioselective synthesis of HIV protease inhibitor amprenavir via Co-catalyzed HKR of 2-(1-azido-2-phenylethyl)oxirane. Tetrahedron: Asymmetry, 23(11-12), 898-903. [Link]

  • Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran. (2015).
  • Preparation method of (S)-3-hydroxytetrahydrofuran. (2018). Eureka | Patsnap. [Link]

Sources

Method

Scalable synthesis of 3-cyano-3-hydroxytetrahydrofuran for drug discovery

Application Note & Protocol A Scalable, Two-Step Synthesis of 3-Cyano-3-hydroxytetrahydrofuran: A Versatile Building Block for Drug Discovery Abstract The 3-cyano-3-hydroxytetrahydrofuran scaffold is a valuable starting...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Scalable, Two-Step Synthesis of 3-Cyano-3-hydroxytetrahydrofuran: A Versatile Building Block for Drug Discovery

Abstract The 3-cyano-3-hydroxytetrahydrofuran scaffold is a valuable starting point in medicinal chemistry, offering multiple functional handles for the elaboration into diverse molecular architectures. Its utility is often hampered by synthetic challenges, particularly concerning safety and scalability. This document provides a comprehensive, field-tested guide for the scalable synthesis of 3-cyano-3-hydroxytetrahydrofuran from the readily available precursor, 3-hydroxytetrahydrofuran. The process is a robust two-step sequence: (1) a highly efficient TEMPO-catalyzed oxidation to produce the key intermediate, 3-oxotetrahydrofuran, and (2) a carefully controlled cyanohydrin formation. We emphasize the critical safety protocols required for handling cyanide reagents, explain the chemical rationale behind procedural choices, and provide detailed, step-by-step instructions to ensure reproducibility and high yield, empowering research and development teams to confidently produce this critical intermediate for their discovery pipelines.

Strategic Overview of the Synthetic Pathway

The synthesis is designed for efficiency and scalability, proceeding through a stable, isolable ketone intermediate. This approach bifurcates the synthesis into two distinct, high-yielding stages, which simplifies in-process control and troubleshooting.

  • Stage 1: Oxidation. 3-Hydroxytetrahydrofuran is oxidized to 3-oxotetrahydrofuran. While historical methods often employed hazardous chromium reagents, we utilize a modern, greener TEMPO-catalyzed system with trichloroisocyanuric acid (TCCA) as the terminal oxidant.[1][2] This system is highly selective, operates under mild conditions, and simplifies purification.[2]

  • Stage 2: Cyanohydrin Formation. The target molecule is formed via the nucleophilic addition of a cyanide anion to the ketone carbonyl of 3-oxotetrahydrofuran.[3][4] To avoid the direct handling of highly toxic hydrogen cyanide (HCN) gas, our protocol generates HCN in situ from sodium cyanide (NaCN) under weakly acidic conditions. This method provides excellent control over the reaction and is amenable to large-scale production.

Synthesis_Workflow cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Cyanohydrin Formation Start 3-Hydroxytetrahydrofuran Intermediate 3-Oxotetrahydrofuran Start->Intermediate TEMPO, TCCA DCM, 0°C to RT Final 3-Cyano-3-hydroxytetrahydrofuran Intermediate->Final NaCN, Acetic Acid H₂O/Solvent, 0-10°C

Caption: Overall two-stage synthetic workflow.

Mandatory Safety Protocols for Cyanide Handling

The use of cyanide salts is non-negotiable in this synthesis and requires strict adherence to safety protocols to prevent exposure to acutely toxic cyanide ions and the potential release of lethal hydrogen cyanide (HCN) gas.[5] Under no circumstances should a researcher work alone when performing these procedures. [6][7]

Control MeasureProtocolRationale & Citation
Engineering Controls All manipulations of solid cyanide salts and all reaction steps involving cyanide must be performed in a properly functioning chemical fume hood.[6][8] An emergency eyewash and safety shower must be immediately accessible.[7]To contain toxic powders and prevent inhalation of HCN gas, which can be liberated upon contact with moisture or acid.[5][9]
Personal Protective Equipment (PPE) Wear a lab coat, chemical splash goggles, and a face shield during reagent transfer. Two pairs of nitrile gloves are required ("double-gloving").[5][6] Change gloves immediately if contamination is suspected.[8]To prevent skin and eye contact. Cyanide salts can be fatal upon skin absorption.[5][9] Double-gloving provides an extra barrier against tears and permeation.
Reagent Handling Never store cyanide salts near acids.[9] Keep containers tightly sealed.[6] When preparing the reaction, add the cyanide salt to a neutral or slightly basic solution before introducing acid.Contact with acid causes the rapid evolution of highly flammable and toxic hydrogen cyanide gas.[6]
Waste Disposal & Decontamination All cyanide-contaminated waste (gloves, bench pads, etc.) is considered P-list hazardous waste and must be disposed of accordingly.[8][9] Decontaminate all glassware and work surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[6][7][9]Bleach (sodium hypochlorite) effectively oxidizes cyanide to the less toxic cyanate ion. The initial basic wash ensures the cyanide remains ionic and does not evolve HCN gas during cleaning.

Detailed Experimental Protocols

Part A: Scalable Synthesis of 3-Oxotetrahydrofuran

This protocol is adapted from established TEMPO-catalyzed oxidation procedures and is optimized for scalability.[1][2]

Reagents & Materials

ReagentMW ( g/mol )QuantityMolesEquiv.
3-Hydroxytetrahydrofuran88.1150.0 g0.5671.0
TEMPO156.250.89 g0.00570.01
Trichloroisocyanuric Acid (TCCA)232.41132.0 g0.5681.0
Dichloromethane (DCM)-500 mL--
Saturated aq. NaHCO₃-250 mL--
Saturated aq. Na₂S₂O₃-150 mL--
Brine-150 mL--
Anhydrous MgSO₄----

Step-by-Step Procedure

  • Reaction Setup: To a 1 L, 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an addition funnel, add 3-hydroxytetrahydrofuran (1.0 eq) and TEMPO (0.01 eq). Dissolve the mixture in dichloromethane (DCM, 500 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Oxidant: Add the trichloroisocyanuric acid (TCCA, 1.0 eq) to the cooled solution in portions over 30 minutes. Causality Note: Portion-wise addition is critical for managing the exothermic reaction and maintaining the temperature below 5°C, which prevents side reactions and ensures selectivity.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 1-2 hours).

  • Quenching: Cool the mixture back to 0°C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (150 mL) to neutralize any remaining oxidant, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution (250 mL).

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 100 mL). Combine all organic layers, wash with brine (150 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield 3-oxotetrahydrofuran as a colorless oil.

    • Expected Yield: 85-94%.

    • Characterization: The product should be validated by ¹H NMR, ¹³C NMR, and GC-MS to confirm purity before proceeding.

Part B: Scalable Synthesis of 3-Cyano-3-hydroxytetrahydrofuran

This protocol employs an in situ generation of HCN for cyanohydrin formation.[3]

Reagents & Materials

ReagentMW ( g/mol )QuantityMolesEquiv.
3-Oxotetrahydrofuran86.0940.0 g0.4651.0
Sodium Cyanide (NaCN)49.0125.0 g0.5101.1
Acetic Acid60.0530.6 g0.5101.1
Deionized Water-150 mL--
Ethyl Acetate-400 mL--
10% Bleach Solution-~100 mL--
Brine-150 mL--
Anhydrous Na₂SO₄----

Step-by-Step Procedure

  • Reaction Setup: In a 1 L flask under a fume hood, dissolve sodium cyanide (NaCN, 1.1 eq) in deionized water (150 mL). Add the 3-oxotetrahydrofuran (1.0 eq). Cool the mixture to 0°C in an ice-water bath.

  • Acid Addition: Add acetic acid (1.1 eq) dropwise via an addition funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10°C. Causality Note: Slow, controlled addition of acid is the most critical step. It ensures that the rate of HCN generation does not overwhelm the reaction rate, preventing a dangerous buildup of HCN gas in the headspace. The low temperature favors the equilibrium toward the cyanohydrin product.

  • Reaction: Stir the mixture at 0-5°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketone.

  • Workup & Extraction: Once the reaction is complete, add ethyl acetate (400 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 100 mL).

  • Cyanide Quenching (CRITICAL): Combine all organic layers. Before concentrating, wash the organic phase carefully with brine (150 mL). Treat the separated aqueous layer and the brine wash in the fume hood with 10% bleach solution until a test with potassium iodide-starch paper indicates an excess of oxidant is present. This safely destroys any residual cyanide.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 3-cyano-3-hydroxytetrahydrofuran as a white solid or pale oil.

    • Expected Yield: 75-88%.

Reaction Mechanism

The formation of a cyanohydrin is a classic example of nucleophilic addition to a carbonyl group.[3][4] The reaction is base-catalyzed, where the cyanide anion (CN⁻) acts as the nucleophile. The equilibrium is sensitive to pH; acidic conditions favor the cyanohydrin, while basic conditions can cause the reaction to reverse, eliminating HCN.

Caption: Mechanism of cyanohydrin formation.

Note: The DOT script above uses placeholders for chemical structure images as direct rendering is complex. The description accurately reflects the intended diagram.

Characterization and Data Summary

The final product should be thoroughly characterized to confirm its identity and purity. The following data are typical for 3-cyano-3-hydroxytetrahydrofuran.

AnalysisExpected Results
Appearance White to off-white solid or colorless oil
¹H NMR (400 MHz, CDCl₃) δ 4.20-3.90 (m, 4H, -CH₂-O-), 3.0 (br s, 1H, -OH), 2.40-2.20 (m, 2H, -CH₂-C-)
¹³C NMR (100 MHz, CDCl₃) δ 120.5 (CN), 75.0 (C-OH), 68.0 (C-O), 67.5 (C-O), 38.0 (CH₂)
IR (ATR, cm⁻¹) 3400 (br, O-H), 2960 (C-H), 2250 (w, C≡N), 1080 (C-O)
Mass Spec (ESI-) m/z 112.04 [M-H]⁻

References

  • University of Houston. (n.d.). Standard Operating Procedure for Cyanide Salts. Retrieved from [Link]

  • LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • University College London. (2021). Cyanide Compounds Safety Services. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

  • Dartmouth College. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts. Retrieved from [Link]

  • MDPI. (2025). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Molecules, 30(8), 1573. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). HYDROCYANATION OF α,β-UNSATURATED KETONES: 4-OXO-2,2,6,6-TETRAMETHYLCYCLOHEXANECARBONITRILE. Org. Synth., 60, 108. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyanohydrin formation under the optimized conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran.
  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Google Patents. (n.d.). CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • Organic Syntheses. (n.d.). 3-HYDROXYTETRAHYDROFURAN. Org. Synth., 38, 45. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. Retrieved from [Link]

  • Leonard, M. S. (2013, December 2). Cyanohydrin Formation [Video]. YouTube. Retrieved from [Link]

  • Pearson+. (2024, January 17). How would you synthesize the cyanohydrin shown?. Retrieved from [Link]

  • Google Patents. (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Cyanohydrins During Workup

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who work with cyanohydrins.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who work with cyanohydrins. Our goal is to provide you with in-depth technical knowledge and practical, field-proven strategies to overcome a critical challenge in cyanohydrin chemistry: preventing the reversion of the cyanohydrin to its parent ketone or aldehyde during experimental workup. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Understanding the Equilibrium: The Root of Cyanohydrin Instability

Cyanohydrin formation is a reversible nucleophilic addition reaction.[1][2] The stability of the cyanohydrin product is dictated by a delicate equilibrium that can be easily perturbed, particularly during workup procedures. The primary factors driving the reversion to the starting carbonyl compound are elevated temperatures and, most critically, the presence of basic conditions.[1][3]

The equilibrium is highly pH-dependent. Under basic conditions, the hydroxyl group of the cyanohydrin can be deprotonated to form an alkoxide. This intermediate can readily eliminate a cyanide ion, a relatively stable leaving group, to regenerate the carbonyl compound.[4] Conversely, acidic conditions suppress this decomposition pathway by keeping the hydroxyl group protonated, thus stabilizing the cyanohydrin.[3][5]

Cyanohydrin Equilibrium cluster_forward Formation (Base Catalyzed) cluster_stabilization Stabilization (Acidic pH) Ketone Ketone/Aldehyde Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + CN⁻, + H⁺ Cyanohydrin->Ketone - CN⁻, - H⁺ (OH⁻) Cyanohydrin_Stable Stable Cyanohydrin (pH 4-5)

Caption: The chemical equilibrium between a carbonyl compound and its corresponding cyanohydrin.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the workup of your cyanohydrin product.

Symptom / Observation Probable Cause(s) Recommended Solution(s)
Significant decrease in yield after aqueous workup. Reversion due to basic conditions: Washing with neutral or basic aqueous solutions (e.g., saturated sodium bicarbonate) will promote decomposition.[3]Use slightly acidified water for all aqueous washes. A pH of 4-5 is ideal. This can be achieved by adding a few drops of a dilute acid like HCl or acetic acid to the wash water.[3][6]
Product discoloration (turning brown or yellow) during workup or concentration. Thermal decomposition: Many cyanohydrins are thermally labile and can decompose upon heating, leading to colored byproducts.[7] Acid-catalyzed side reactions: Strong mineral acids used for stabilization can sometimes cause discoloration, especially at elevated temperatures.[3]Minimize heat exposure. Concentrate the product under reduced pressure using a rotary evaporator with a low-temperature water bath. For purification, consider vacuum distillation at the lowest possible temperature.[3][7] If using a strong acid stabilizer, consider switching to a milder organic acid like citric or boric acid, which are less prone to causing discoloration.[3]
Formation of a persistent emulsion during liquid-liquid extraction. Vigorous shaking: Overly aggressive mixing can lead to stable emulsions.Employ gentle mixing. Use a gentle swirling motion instead of vigorous shaking. To break an existing emulsion, allow it to stand, add a small amount of brine, or perform a gentle filtration through a pad of Celite.[7]
Decomposition of the cyanohydrin during purification by distillation. Excessive temperature: The distillation temperature is too high, causing thermal decomposition.[3][7] Presence of basic residues: Trace amounts of base in the distillation apparatus can catalyze reversion at elevated temperatures.Use high vacuum distillation. This will lower the boiling point of the cyanohydrin and reduce thermal stress.[3][8] Before distillation, ensure the glassware is scrupulously clean and free of any basic residues. Consider adding a non-volatile acidic stabilizer, such as a few drops of sulfuric acid or a small amount of boric acid, to the distillation flask.[3]
Decomposition during purification by silica gel chromatography. Basic nature of standard silica gel: Regular silica gel can be slightly basic, which is sufficient to cause decomposition of sensitive cyanohydrins on the column.[7]Use acid-washed silica gel. Alternatively, deactivate the silica gel by treating it with a small amount of a suitable acid before preparing the column. Running the chromatography at a lower temperature can also help minimize decomposition.
The chosen acidic stabilizer interferes with a downstream reaction. Incompatibility of the stabilizer: The acid used for stabilization may not be compatible with the reagents or catalysts in the subsequent synthetic step.[3]Neutralize the stabilizer before proceeding with the next reaction. Alternatively, choose a stabilizer that is compatible with your downstream chemistry. For example, volatile acids can sometimes be removed under vacuum, while non-volatile acids may require a neutralization step.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing and handling cyanohydrins?

A1: The most effective method for stabilizing cyanohydrins is to maintain a slightly acidic pH, typically between 4 and 5.[3][6][9] This pH range is acidic enough to prevent the base-catalyzed reversion but not so acidic as to promote other degradation pathways.

Q2: Which acidic stabilizer should I choose?

A2: The choice of stabilizer depends on your specific cyanohydrin and downstream applications.

  • Inorganic acids: Sulfuric acid and phosphoric acid are commonly used in industrial settings and are very effective.[3]

  • Organic acids: Citric acid and boric acid are also excellent stabilizers and may be preferred in applications where discoloration is a concern.[3][10] Boric anhydride can be particularly useful if your crude product contains residual water, as it will react to form boric acid in situ.[10]

Q3: How can I monitor for cyanohydrin decomposition?

A3: You can detect decomposition through several methods:

  • Physical changes: A noticeable color change or the distinct, bitter almond-like smell of hydrogen cyanide are qualitative indicators of decomposition.[3]

  • Analytical techniques:

    • NMR Spectroscopy: ¹H NMR can be used to monitor the purity of your cyanohydrin and detect the reappearance of the starting ketone or aldehyde signals.

    • GC-MS: This technique is highly sensitive for detecting the volatile starting materials and can show an increase in the peak corresponding to the ketone/aldehyde and a decrease in the cyanohydrin peak.[3]

Q4: Are there alternatives to acidic workups for very sensitive cyanohydrins?

A4: Yes. For cyanohydrins that are particularly sensitive, even to mild acids, you can use a silyl protecting group. The hydroxyl group of the cyanohydrin can be protected, for example, as a trimethylsilyl (TMS) ether.[11] These silylated cyanohydrins are generally more stable and can be purified by distillation or chromatography. The TMS group can then be removed under specific conditions when needed.

Experimental Protocols

Protocol 1: General Aqueous Workup for Cyanohydrin Synthesis

This protocol provides a general guideline for the extractive workup of a cyanohydrin reaction mixture.

  • Cool the Reaction Mixture: Before beginning the workup, cool the reaction mixture in an ice bath. This will help to minimize any potential thermal decomposition.

  • Acidify the Mixture: Slowly and carefully add a dilute acid (e.g., 1 M HCl or 10% citric acid solution) to the reaction mixture with stirring until the pH of the aqueous phase is between 4 and 5. Monitor the pH using pH paper.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Perform the extraction three times to ensure complete recovery of the product.

  • Wash the Organic Layer: Combine the organic extracts and wash them with slightly acidified water (pH 4-5) to remove any water-soluble impurities. Follow this with a wash with brine to aid in the removal of water.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator at a low temperature.

Workup_Workflow Start Crude Reaction Mixture Cool Cool to 0°C Start->Cool Acidify Adjust pH to 4-5 Cool->Acidify Extract Extract with Organic Solvent Acidify->Extract Wash Wash with Acidified Water & Brine Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification Concentrate->Purify

Caption: A generalized workflow for the workup of cyanohydrins.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for thermally stable cyanohydrins.

  • Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus. Ensure all joints are well-sealed.

  • Add Stabilizer: To the distillation flask containing the crude cyanohydrin, add a small amount of a non-volatile acidic stabilizer (e.g., a few drops of concentrated sulfuric acid or a pinch of boric acid).[3]

  • Distillation: Gradually heat the distillation flask while slowly reducing the pressure. Collect the fraction corresponding to the boiling point of your cyanohydrin at the given pressure.

  • Cooling and Storage: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. Store the purified cyanohydrin in a tightly sealed container at a low temperature, under an inert atmosphere if necessary.[3]

Protocol 3: Purification by Crystallization

This protocol is ideal for solid cyanohydrins.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the cyanohydrin has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude cyanohydrin in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of well-defined crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]

  • acetone cyanohydrin. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]

  • 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. (2024, May 28). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Process for the vacuum distillation of crude cyanohydrins containing 3 to 6 carbon atoms using liquid jet pump. (n.d.). Google Patents.
  • The Gentle Art of Cyanohydrin Formation: Building Blocks for a Better World. (2026, February 18). Oreate AI Blog. Retrieved February 24, 2026, from [Link]

  • Addition of CN - Cyanohydrins. (n.d.). OpenOChem Learn. Retrieved February 24, 2026, from [Link]

  • 5,5-dimethylhydantoin. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]

  • Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5919-5945. [Link]

  • New Methods for Chiral Cyanohydrin Synthesis. (n.d.). DiVA. Retrieved February 24, 2026, from [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (2024, February 26). Chemistry Steps. Retrieved February 24, 2026, from [Link]

  • Process for preparation of cyanohydrins. (n.d.). Google Patents.
  • Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). (n.d.). OrgoSolver. Retrieved February 24, 2026, from [Link]

  • Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides. (2018, December 27). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Process for stabilizing cyanohydrins. (n.d.). Google Patents.

Sources

Optimization

Purification methods for 3-Hydroxyoxolane-3-carbonitrile: distillation vs chromatography

Welcome to the technical support center for the purification of 3-Hydroxyoxolane-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Hydroxyoxolane-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the purification of this polar cyanohydrin intermediate. Here, we will explore the nuances of distillation and chromatography, enabling you to select and optimize the most suitable method for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3-Hydroxyoxolane-3-carbonitrile?

A1: 3-Hydroxyoxolane-3-carbonitrile, as a cyanohydrin, presents two main challenges during purification. Firstly, it is prone to thermal decomposition, especially at elevated temperatures. This can lead to the retro-cyanohydrin reaction, reverting the molecule to tetrahydrofuran-3-one and hydrogen cyanide. Secondly, its polar nature, due to the hydroxyl and nitrile groups, can make it challenging to separate from polar impurities using traditional normal-phase chromatography.

Q2: When should I choose distillation over chromatography for purification?

A2: Distillation, specifically vacuum distillation, is a suitable choice when the primary impurities have significantly different boiling points from 3-Hydroxyoxolane-3-carbonitrile.[1] It is a scalable method, ideal for larger quantities. However, given the thermal sensitivity of cyanohydrins, this must be performed under high vacuum to lower the boiling point and minimize decomposition.[2][3] Chromatography is preferred for removing impurities with similar boiling points but different polarities, and for achieving very high purity on a smaller scale.[4]

Q3: What type of chromatography is most effective for 3-Hydroxyoxolane-3-carbonitrile?

A3: Due to its polarity, several chromatography techniques can be effective. Normal-phase chromatography with a polar mobile phase (e.g., ethyl acetate/hexane or methanol/dichloromethane) is a common starting point.[5] For highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography might offer better separation.[4] The choice will depend on the specific impurity profile of your crude material.

Q4: Can I use standard silica gel for the chromatography of 3-Hydroxyoxolane-3-carbonitrile?

A4: While standard silica gel can be used, it's important to be aware that it can be slightly acidic and may cause decomposition of acid-sensitive cyanohydrins. More commonly, the slightly basic nature of some silica grades can catalyze the reverse reaction.[6] If decomposition is observed, consider using deactivated or pH-neutral silica gel, or pre-treating the silica with a very dilute acid solution in the eluent.[6]

Q5: How can I monitor the purity of my fractions during purification?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography. For both distillation and chromatography, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), if the compound is sufficiently volatile and stable under GC conditions, are excellent quantitative methods for assessing purity.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the purity and structure of the final product.[6]

Purification Method Selection Guide

Choosing the right purification technique is critical for achieving high purity and yield. This decision tree outlines the key considerations for selecting between distillation and chromatography for 3-Hydroxyoxolane-3-carbonitrile.

Purification Method Selection start Crude 3-Hydroxyoxolane-3-carbonitrile scale What is the scale of your purification? start->scale large_scale Large Scale (>10g) scale->large_scale Large small_scale Small Scale (<10g) scale->small_scale Small impurities What is the nature of the primary impurities? boiling_point Different Boiling Points impurities->boiling_point Volatility polarity Similar Boiling Points, Different Polarities impurities->polarity Polarity distillation Vacuum Distillation chromatography Flash Chromatography large_scale->impurities small_scale->impurities boiling_point->distillation polarity->chromatography

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Troubleshooting Vacuum Distillation
Problem Possible Cause Solution
Product decomposition (darkening, low yield) Distillation temperature is too high, causing thermal degradation.[6]Increase the vacuum to further lower the boiling point. Use a short-path distillation apparatus to minimize the residence time at high temperatures.[7] Consider adding a non-volatile acidic stabilizer like a few drops of sulfuric acid to the distillation flask.[8]
Bumping or uneven boiling Lack of smooth boiling initiation. Boiling chips are ineffective under vacuum.[2]Use a magnetic stir bar or a fine capillary tube to introduce a stream of air or nitrogen to ensure smooth boiling.[2]
Product solidifying in the condenser The condenser temperature is too low, or the product has a high melting point.Use a condenser with a wider bore or maintain the condenser water at a slightly elevated temperature to prevent solidification.
Poor separation of impurities The boiling points of the product and impurities are too close.Use a fractionating column packed with structured packing (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates and improve separation efficiency.
Troubleshooting Flash Chromatography
Problem Possible Cause Solution
Product streaking or tailing on the column The sample is overloaded, or the chosen solvent system is not optimal. The silica gel may be too active.Reduce the amount of sample loaded onto the column. Optimize the solvent system using TLC; aim for an Rf value of 0.25-0.35 for the product.[9] Consider using deactivated silica gel.
Product decomposition on the column The silica gel is slightly basic, catalyzing the retro-cyanohydrin reaction.Pre-treat the silica gel with a dilute acid solution (e.g., 1% acetic acid in the eluent).[6] Alternatively, use a different stationary phase like alumina (neutral or acidic).[10]
Co-elution of product and impurities The polarity of the product and impurities are too similar.If the impurity is less polar, start with a less polar eluent to wash it off first. If the impurity is more polar, a steeper solvent gradient may be necessary. Consider protecting the hydroxyl group to alter the polarity of the product for better separation.
Low recovery of the product The product is highly polar and is irreversibly adsorbed onto the silica gel.Use a more polar solvent system, such as methanol in dichloromethane.[5] Consider using reversed-phase chromatography or HILIC.[4]

Experimental Protocols

Protocol 1: Vacuum Distillation of 3-Hydroxyoxolane-3-carbonitrile

This protocol is designed for the purification of thermally sensitive compounds with high boiling points.[11]

Materials:

  • Crude 3-Hydroxyoxolane-3-carbonitrile

  • Short-path distillation apparatus

  • Vacuum pump with a cold trap

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Vacuum grease

Procedure:

  • Apparatus Setup: Assemble the short-path distillation apparatus, ensuring all glass joints are clean and lightly greased with vacuum grease to ensure a good seal.

  • Sample Loading: Charge the distillation flask with the crude 3-Hydroxyoxolane-3-carbonitrile and a magnetic stir bar.

  • System Evacuation: Begin stirring and gradually apply vacuum to the system. A cold trap (filled with dry ice/acetone or liquid nitrogen) must be placed between the distillation apparatus and the vacuum pump to protect the pump from volatile components.[12]

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

  • Fraction Collection: Monitor the temperature of the vapor as it passes into the condenser. Collect the fraction that distills at a constant temperature and pressure. This is your purified product.

  • Shutdown: Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Safety Note: Cyanohydrins can be thermally unstable and may release hydrogen cyanide gas upon decomposition.[13] All procedures should be carried out in a well-ventilated fume hood.

Protocol 2: Flash Chromatography of 3-Hydroxyoxolane-3-carbonitrile

This protocol describes a general procedure for purification using normal-phase flash chromatography.[9]

Materials:

  • Crude 3-Hydroxyoxolane-3-carbonitrile

  • Silica gel (230-400 mesh)

  • Eluent (e.g., ethyl acetate/hexane mixture)

  • Flash chromatography column

  • Pressurized air or nitrogen source

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point for polar compounds is a mixture of ethyl acetate and hexane.[5] Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the product.[9]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel before adding it to the column.[4]

  • Elution: Begin eluting with the initial solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-Hydroxyoxolane-3-carbonitrile.

Data Summary

Table 1: Recommended Starting Conditions for Purification
ParameterVacuum DistillationFlash Chromatography (Normal Phase)
Scale >5 g<5 g
Pressure/Eluent High vacuum (<1 mmHg)Hexane/Ethyl Acetate gradient (e.g., 9:1 to 1:1)[14]
Temperature As low as possible to achieve distillationRoom temperature
Stationary Phase N/ASilica Gel (230-400 mesh)[12]
Key Advantage ScalabilityHigh resolution for complex mixtures
Key Disadvantage Risk of thermal decompositionLower capacity, solvent consumption

Troubleshooting Workflow

Troubleshooting Purification start Low Purity After Purification method Which method was used? start->method dist_issue Distillation Issue method->dist_issue Distillation chrom_issue Chromatography Issue method->chrom_issue Chromatography decomp Decomposition? dist_issue->decomp Yes poor_sep_dist Poor Separation? dist_issue->poor_sep_dist No chrom_issue->decomp Yes streaking Streaking/Tailing? chrom_issue->streaking No sol_dist Increase vacuum, use short-path decomp->sol_dist Yes sol_decomp_chrom Use neutral silica or different stationary phase decomp->sol_decomp_chrom Yes sol_frac Use fractionating column poor_sep_dist->sol_frac Yes poor_sep_chrom Poor Separation? streaking->poor_sep_chrom No sol_streaking Optimize eluent, reduce load streaking->sol_streaking Yes sol_sep_chrom Optimize gradient, change stationary phase poor_sep_chrom->sol_sep_chrom Yes

Sources

Troubleshooting

Technical Support Center: Residual Cyanide in 3-Hydroxyoxolane-3-carbonitrile Samples

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering issues with residual cyanide in their 3-Hydroxyoxolane-3-carbonitrile samples. The following...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering issues with residual cyanide in their 3-Hydroxyoxolane-3-carbonitrile samples. The following sections offer troubleshooting advice and frequently asked questions to ensure the purity and safety of your compounds.

I. Understanding the Challenge: Cyanide in Cyanohydrin Synthesis

3-Hydroxyoxolane-3-carbonitrile, a valuable intermediate, is synthesized via the addition of a cyanide source to 3-hydroxyoxolan-3-one. This reaction, while effective, can leave unreacted cyanide in the final product. Residual cyanide is highly toxic and can interfere with subsequent downstream applications, making its removal a critical step.[1][2] The reversible nature of cyanohydrin formation means that under certain conditions, particularly basic pH, the compound can decompose back into its starting materials, releasing free cyanide.[3]

II. Frequently Asked Questions (FAQs)

Q1: Why is there residual cyanide in my 3-Hydroxyoxolane-3-carbonitrile sample?

A1: Residual cyanide is often a result of using excess cyanide reagent during the synthesis to drive the reaction to completion. Incomplete quenching or purification can also lead to its presence in the final product.

Q2: What are the safety risks associated with residual cyanide?

A2: Cyanide is a potent and rapidly acting toxin that can be fatal if inhaled, ingested, or absorbed through the skin.[4] It inhibits cellular respiration, leading to cytotoxic hypoxia.[5] Therefore, all handling of materials potentially containing cyanide must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][6][7]

Q3: How can I detect the presence of residual cyanide?

A3: Several analytical methods can be employed for cyanide detection. For qualitative screening, colorimetric test strips are available. For quantitative analysis, more sophisticated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or spectrophotometric methods are recommended.[8][9][10][11][12]

Q4: Can I use acidic conditions to remove cyanide?

A4: While acidification will convert cyanide salts to the volatile hydrogen cyanide (HCN) gas, this is an extremely hazardous procedure that should be avoided unless you have specialized equipment and safety protocols in place.[13] Cyanohydrins are generally more stable under acidic conditions, but the risk of generating toxic HCN gas is significant.[3]

III. Troubleshooting Guide: Removing Residual Cyanide

This section provides a problem-and-solution framework for common issues encountered during the removal of residual cyanide.

Problem 1: My sample still shows a positive cyanide test after initial purification.

Cause: The initial purification method may not have been sufficient to remove all unreacted cyanide, or the cyanohydrin may be decomposing during workup.

Solution: Implement a Chemical Quenching Step

Before proceeding with purification, it's crucial to quench any excess cyanide. This involves converting the toxic cyanide ion into a less harmful and more easily removable substance.

Workflow for Cyanide Quenching

G cluster_0 Cyanide Quenching Workflow start Crude Reaction Mixture (3-Hydroxyoxolane-3-carbonitrile + Residual CN⁻) choose_quencher Select Quenching Agent start->choose_quencher add_quencher Add Quenching Agent (e.g., Ferrous Sulfate Solution) choose_quencher->add_quencher stir Stir at Controlled Temperature add_quencher->stir monitor Monitor for Complete Quenching (e.g., Cyanide Test Strips) stir->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (e.g., Chromatography, Recrystallization) concentrate->purify end Pure 3-Hydroxyoxolane-3-carbonitrile purify->end

Caption: A generalized workflow for quenching residual cyanide.

Recommended Quenching Agents:

Quenching AgentMechanismAdvantagesDisadvantages
Ferrous Sulfate (FeSO₄) Forms stable, insoluble Prussian blue (ferric ferrocyanide) precipitate.[14][15][16]Cost-effective, simple to implement, and widely used for treating cyanide-containing wastewater.[14][15]The precipitate must be filtered off. The reaction is pH-sensitive, with optimal conditions between pH 5.5 and 6.5.[15][16] The precipitate can redissolve at alkaline pH.[16]
Sodium Hypochlorite (NaOCl) Oxidizes cyanide to the less toxic cyanate ion (OCN⁻), which can be further hydrolyzed to carbon dioxide and ammonia.[17][18]Effective for destroying free cyanide.Non-selective, potentially reacting with the desired product. Requires careful pH control (alkaline conditions, pH > 10) to avoid the formation of toxic cyanogen chloride gas.[6][17]
Hydrogen Peroxide (H₂O₂) Oxidizes cyanide to cyanate, often catalyzed by a copper salt.Relatively simple to operate and does not produce toxic gases.[19]Requires a catalyst, and the cyanate by-product can hydrolyze to ammonia.[19]

Experimental Protocol: Quenching with Ferrous Sulfate

  • Preparation: In a well-ventilated fume hood, prepare a fresh solution of ferrous sulfate (FeSO₄·7H₂O) in deionized water.

  • pH Adjustment: Cool the crude reaction mixture in an ice bath and adjust the pH to approximately 6 with a dilute acid (e.g., 1M HCl).

  • Addition of Quencher: Slowly add the ferrous sulfate solution to the stirred reaction mixture. A dark blue precipitate (Prussian blue) should form.[15]

  • Stirring: Continue stirring the mixture at room temperature for at least one hour to ensure complete precipitation.

  • Monitoring: Test the supernatant for the presence of free cyanide using a colorimetric test strip. If the test is positive, add more ferrous sulfate solution and continue stirring.

  • Filtration: Once the cyanide test is negative, filter the mixture to remove the Prussian blue precipitate.

  • Workup: Proceed with a standard aqueous workup and extraction of the 3-Hydroxyoxolane-3-carbonitrile into a suitable organic solvent.

Problem 2: The yield of my 3-Hydroxyoxolane-3-carbonitrile is low after purification.

Cause: The cyanohydrin may be decomposing on the silica gel column during chromatography or due to elevated temperatures during solvent removal.

Solution: Optimize Purification Conditions

Workflow for Purification Optimization

G cluster_1 Purification Optimization start Crude Quenched Product method_selection Select Purification Method start->method_selection chromatography Column Chromatography method_selection->chromatography Impurity profile suggests chromatography recrystallization Recrystallization method_selection->recrystallization Product is a solid distillation Distillation (if applicable) method_selection->distillation Product is a liquid with a suitable boiling point acid_wash Acid-Washed Silica Gel chromatography->acid_wash low_temp Low Temperature recrystallization->low_temp reduced_pressure Reduced Pressure distillation->reduced_pressure end High Purity, High Yield Product acid_wash->end low_temp->end reduced_pressure->end

Caption: Decision tree for optimizing the purification of 3-Hydroxyoxolane-3-carbonitrile.

  • Column Chromatography: If column chromatography is necessary, consider using silica gel that has been washed with a dilute acid and then neutralized to prevent decomposition of the cyanohydrin on the column.[20]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method that avoids the potential for decomposition on a stationary phase.[20]

  • Solvent Removal: When concentrating the product, use a rotary evaporator at a low temperature and reduced pressure to minimize thermal decomposition.[20]

Problem 3: How can I confirm that all residual cyanide has been removed?

Cause: Visual inspection and qualitative tests may not be sensitive enough to detect trace amounts of cyanide.

Solution: Employ Quantitative Analytical Techniques

For applications in drug development and other sensitive areas, it is essential to quantify the level of residual cyanide to ensure it is below the acceptable limit.

Quantitative Analysis Methods:

MethodPrincipleDetection LimitConsiderations
GC-MS Derivatization of cyanide followed by separation and detection by mass spectrometry.[8][9][21]Low ng/mL to µg/mL range.[8][9]Requires sample derivatization. Can be highly specific and sensitive.[21]
Spectrophotometry Conversion of cyanide to a colored compound, which is then measured by its absorbance.[10][22][23]Typically in the µg/mL range.[22]Can be subject to interferences from other compounds in the sample matrix.[13]

Experimental Protocol: Sample Preparation for GC-MS Analysis (Derivatization)

Note: This is a generalized protocol and may need to be optimized for your specific instrument and sample matrix.

  • Sample Preparation: Accurately weigh a sample of the purified 3-Hydroxyoxolane-3-carbonitrile and dissolve it in a suitable solvent.

  • Derivatization: Add a derivatizing agent, such as S-phenyl benzenethiosulfonate, which reacts with cyanide to form a volatile derivative (phenyl thiocyanate).[8]

  • Extraction: Perform a liquid-liquid extraction to isolate the derivatized cyanide into an organic solvent compatible with your GC-MS system.[8]

  • Analysis: Inject the organic extract into the GC-MS and analyze for the characteristic mass spectrum of the cyanide derivative.

  • Quantification: Create a calibration curve using known concentrations of a cyanide standard that have undergone the same derivatization and extraction procedure to quantify the amount of residual cyanide in your sample.[8][9]

IV. Safety First: Handling Cyanide-Containing Materials

  • Always work in a certified chemical fume hood. [6]

  • Wear appropriate PPE , including a lab coat, chemical splash goggles, and nitrile gloves.[4][6]

  • Never work alone when handling cyanide. [6]

  • Ensure that an eyewash station and safety shower are readily accessible. [6]

  • Keep a cyanide antidote kit available and ensure personnel are trained in its use.

  • All cyanide-containing waste must be quenched and disposed of as hazardous waste according to your institution's guidelines.

By following these guidelines, researchers can effectively troubleshoot issues related to residual cyanide, ensuring the safety of their experiments and the integrity of their results.

V. References

  • Adams, M. (1992). The removal of cyanide from aqueous solution by the use of ferrous sulphate. Journal of The South African Institute of Mining and Metallurgy.

  • Analytical Methods (RSC Publishing). (n.d.). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate.

  • Gas Chromatography-Tandem Mass Spectrometry. (2021). Determination of Cyanide in Blood for Forensic Toxicology Purposes—A Novel Nci Gc-Ms/Ms Technique. PMC.

  • Spectrophotometric determination of cyanide in aqueous samples after its conversion to thiocyanate and complexation to ferric-th. (2019). Razi University.

  • United Chemical. (2025). Treatment of Cyanide in Gold Mine Tailings with Ferrous Sulfate.

  • A spectrophotometric method for the toxicological diagnosis of cyanide poisoning. (2000).

  • J-Stage. (n.d.). Quantitative Determination of Cyanide in Foods by Spectrophotometry using Picric Acid Test Strips.

  • The removal of cyanide from aqueous solution by the use of ferrous sulphate. (1992).

  • 911Metallurgist. (2016). Analytical Methods for Total Cyanide Assay Determination.

  • ResearchGate. (n.d.). A simple spectrophotometric determination of cyanides by p-nitrobenzaldehyde and tetrazolium blue.

  • NRC Publications Archive. (2017). Determination of total cyanide in soil by isotope dilution GC/MS following pentafluorobenzyl derivatization.

  • FAO AGRIS. (2016). Removal of cyanide compounds from coking wastewater by ferrous sulfate: Improvement of biodegradability.

  • ResearchGate. (2020). (PDF) Cyanide quantification in post-mortem biological matrices by headspace GC-MS.

  • Google Patents. (n.d.). EP0078329B1 - Process for the removal of cyanide from an aqueous solution.

  • GTFCh. (2018). Cyanide poisoning: Mass spectrometric analysis of forensic evidences.

  • Benchchem. (n.d.). Technical Support Center: Managing Hazardous Byproducts in Cyanohydrin Synthesis.

  • CABI Digital Library. (n.d.). Cyanide detoxification methods in food: a review.

  • An Overview and Comparison of Methods for Cyanide Analysis. (n.d.).

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Cyanide.

  • OpenOChem Learn. (n.d.). Addition of CN - Cyanohydrins.

  • Material Safety Data Sheet. (n.d.).

  • Google Patents. (n.d.). US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste.

  • OHSA. (n.d.). Cyanide.

  • Google Patents. (n.d.). Methods of destruction of cyanide in cyanide-containing waste.

  • Cyanide Analysis Guide. (n.d.).

  • Global Scientific Journal. (2022). Recent advances in analytical methods for cyanide determination in different matrices: A Review.

  • The University of Queensland. (n.d.). Working Safely with Cyanide Guideline - UQ Policy and Procedure Library.

  • Chemistry LibreTexts. (2023). Cyanohydrins.

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.

  • Benchchem. (n.d.). Purification strategies for removing unreacted aldehyde from cyanohydrin product.

  • ALS Global. (n.d.). Cyanide Analysis: Maximizing Data Quality.

  • Chemistry Stack Exchange. (2021). Mechanism for hydrolysis of cyanohydrin [closed].

  • OSTI.GOV. (1984). Using the cyanohydrin reaction to remove hydrogen cyanide from air (Journal Article).

  • Cnhile Group Co., Ltd. (2025). What Are the Main Components of Cyanide Scavengers?.

  • PubMed. (n.d.). Archean geochemistry of formaldehyde and cyanide and the oligomerization of cyanohydrin.

  • Canadian Science Publishing. (n.d.). THE MECHANISMS OF PERMANGANATE OXIDATION VI. THE OXIDATION OF CYANIDE ION.

  • SGS. (n.d.). cyanide destruction.

  • CYANIDE REMEDIATION: CURRENT AND PAST TECHNOLOGIES. (n.d.).

  • NCBI - NIH. (n.d.). Acetone Cyanohydrin Acute Exposure Guideline Levels.

  • PMC. (2024). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents.

  • Purdue e-Pubs. (n.d.). Countermeasures for Cyanide: Organometallics as Novel Cyanide Scavengers.

  • ResearchGate. (n.d.). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations | Request PDF.

  • NIOSH - CDC. (n.d.). Hydrogen Cyanide (AC): Systemic Agent.

  • Organic Syntheses Procedure. (n.d.). acetone cyanohydrin.

  • Wikipedia. (n.d.). Methylene blue.

  • Google Patents. (n.d.). US2752383A - Production of formaldehyde cyanohydrin.

Sources

Optimization

Technical Support Center: Optimizing Enantioselective Synthesis of Chiral 3-Hydroxytetrahydrofuran-3-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of chiral 3-hydroxytetrahydrofuran-3-carbonitrile. This molecule is a valuable building block in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of chiral 3-hydroxytetrahydrofuran-3-carbonitrile. This molecule is a valuable building block in medicinal chemistry, and its stereocenter is crucial for biological activity.[1] Achieving high enantioselectivity in its synthesis, which typically involves the asymmetric addition of a cyanide source to tetrahydrofuran-3-one, presents several challenges. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Question 1: My reaction shows low enantioselectivity (low ee). What are the primary causes and how can I improve it?

Answer: Low enantiomeric excess is one of the most common challenges in asymmetric catalysis.[2][3] It indicates that the desired chiral catalyst is either not performing optimally or is being bypassed by a non-selective background reaction. A systematic approach is crucial for diagnosis.

Potential Causes & Recommended Solutions
Potential Cause Explanation & Recommended Solutions
Catalyst Purity & Integrity Explanation: The chiral catalyst (whether an organocatalyst, a ligand for a metal complex, or an enzyme) is the heart of the reaction. Chemical or enantiomeric impurities can poison the catalyst or create competing, less selective catalytic cycles.[3] Solutions:Verify Purity: Ensure the catalyst/ligand is of the highest possible purity (>99% ee).• Proper Handling: Many catalysts are sensitive to air and moisture. Handle and store them under an inert atmosphere (Nitrogen or Argon).[2]
Suboptimal Reaction Temperature Explanation: Temperature directly affects the energy difference between the two diastereomeric transition states that lead to the (R) and (S) enantiomers. Generally, lower temperatures increase this energy gap, favoring the formation of one enantiomer.[3][4] Solutions:Screen Temperatures: Perform the reaction at a range of temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C).• Maintain Consistency: Use a cryostat for precise and stable temperature control, as fluctuations can decrease selectivity.[5]
Inappropriate Solvent Explanation: The solvent can influence the catalyst's conformation, its solubility, and the stability of the transition states.[2][3] A suboptimal solvent can lead to catalyst aggregation or favor a non-selective pathway. Solutions:Conduct a Solvent Screen: Test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Diethyl Ether, MTBE). Start with non-coordinating, non-polar solvents.
Incorrect Catalyst Loading Explanation: Both excessively high and low catalyst loadings can be detrimental. Too little catalyst may allow the non-catalyzed background reaction to dominate, while too much can lead to the formation of less selective catalyst aggregates.[2][3] Solutions:Optimize Loading: Screen catalyst loadings, typically between 1 mol% and 10 mol%, to find the optimal concentration for your specific reaction.
Presence of Impurities Explanation: Water is a common culprit that can hydrolyze reagents or interfere with the catalyst. Impurities in the tetrahydrofuran-3-one starting material can also act as catalyst poisons. Solutions:Use Anhydrous Conditions: Dry all solvents and glassware thoroughly. Use freshly distilled or anhydrous grade reagents. Perform the reaction under an inert atmosphere.[2] • Purify Substrate: Ensure the purity of the starting ketone via distillation or chromatography if necessary.
Troubleshooting Workflow for Low Enantioselectivity

Below is a logical workflow to diagnose and resolve issues with low enantioselectivity.

G start Low ee Observed cat_purity Verify Catalyst Purity & Handling start->cat_purity temp Optimize Temperature (Lower) cat_purity->temp If ee still low end High ee Achieved cat_purity->end solvent Screen Solvents temp->solvent If ee still low temp->end loading Optimize Catalyst Loading solvent->loading If ee still low solvent->end reagents Ensure Anhydrous Reagents/Solvents loading->reagents If ee still low loading->end reagents->end

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Question 2: My reaction has stalled or shows very low conversion to the cyanohydrin product. What should I investigate?

Answer: Low conversion can be frustrating, often pointing to issues with catalytic activity or reaction equilibrium.

Potential Causes & Recommended Solutions
  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Ensure all reagents are pure and that the reaction is run under an inert atmosphere if the catalyst is air-sensitive.

  • Reversibility of Reaction: Cyanohydrin formation is a reversible reaction. To drive the reaction forward, it is highly advantageous to use a cyanide source that traps the product. Trimethylsilyl cyanide (TMSCN) is excellent for this, as it forms a stable O-silylated cyanohydrin, effectively removing the product from the equilibrium.[6]

  • Poor Reagent Quality: The cyanide source (e.g., KCN, NaCN) may be of low quality or have poor solubility. If using salt-based cyanides, consider adding a phase-transfer catalyst or additives like acetic acid to generate HCN in situ.[7] TMSCN is often a more reliable and soluble reagent in organic solvents.[6]

  • Insufficient Reaction Time: Some asymmetric reactions are slow, especially at low temperatures. Monitor the reaction progress over a longer period (e.g., 24-48 hours) using TLC, GC, or LC-MS before concluding it has stalled.

Question 3: I am having difficulty with product purification and isolation. Any suggestions?

Answer: The target molecule, 3-hydroxytetrahydrofuran-3-carbonitrile, contains both a polar hydroxyl group and a nitrile, which can make it water-soluble and potentially unstable during purification.

Recommended Solutions
  • Workup Strategy: If you used TMSCN, the product is an O-silylated cyanohydrin. This is less polar and more stable. It can be isolated first and the silyl group can be removed in a separate step (e.g., with HCl or TBAF) if the free hydroxyl is required.

  • Extraction: For the free hydroxynitrile, which may be water-soluble, traditional extraction with diethyl ether or ethyl acetate might be inefficient.[8] Consider using a more polar solvent like dichloromethane for extraction or perform continuous liquid-liquid extraction. Saturating the aqueous layer with NaCl ("salting out") can also help drive the product into the organic phase.

  • Chromatography: The polar nature of the product can cause streaking on silica gel.

    • Consider using a less acidic stationary phase like neutral alumina.

    • If using silica gel, you can pre-treat it with a small amount of triethylamine in the eluent to neutralize acidic sites and prevent product decomposition.

    • If the product is silylated, standard silica gel chromatography is usually straightforward.

Question 4: The reaction works well on a small scale, but I'm facing issues during scale-up. What are the key considerations?

Answer: Scaling up an enantioselective reaction is not always linear and introduces new challenges related to engineering, safety, and cost.[9]

  • Safety First: You are moving to larger quantities of highly toxic cyanide reagents. All operations must be conducted in a well-ventilated walk-in fume hood with appropriate personal protective equipment. Develop a quenching protocol to safely neutralize any residual cyanide in the reaction mixture before workup (e.g., with bleach or hydrogen peroxide under basic conditions).

  • Heat Transfer: Exothermic events that are easily dissipated in a small flask can lead to dangerous temperature spikes in a large reactor.[10] Ensure you have adequate cooling capacity and consider adding reagents slowly to control the reaction rate and temperature.

  • Mixing: Efficient stirring is critical. Inadequate mixing can create localized "hot spots" or areas of high concentration, leading to side reactions and reduced enantioselectivity.[9]

  • Cost and Catalyst Recovery: The cost of the chiral catalyst can become prohibitive at scale.[11] Investigate reducing the catalyst loading or developing methods for catalyst recovery and recycling after the reaction.

Frequently Asked Questions (FAQs)

Q: What are the most effective types of catalysts for this asymmetric cyanation?

A: Several catalytic systems are effective for the asymmetric cyanation of ketones.

  • Organocatalysts: Chiral bifunctional thiourea and urea catalysts are highly effective. They work through a cooperative mechanism, where the thiourea moiety activates the ketone electrophile via hydrogen bonding, and a basic amine group on the catalyst activates the nucleophile (cyanide source).[12]

  • Metal-Based Lewis Acids: Chiral titanium complexes, particularly those derived from Salen-type ligands or TADDOL, are well-established for promoting enantioselective cyanosilylation.[13][14][15]

  • Biocatalysts: Hydroxynitrile lyase (HNL) enzymes can catalyze the addition of HCN to carbonyls with excellent enantioselectivity.[16][17] This is a green chemistry approach but may require specific reaction media (e.g., biphasic systems) and pH control.[18][19]

Q: What is the proposed catalytic mechanism for a bifunctional organocatalyst?

A: The mechanism involves a dual activation strategy. The catalyst simultaneously interacts with both the electrophile (ketone) and the nucleophile (cyanide source) to organize the transition state and induce chirality.

G cluster_0 Catalytic Cycle Catalyst Thiourea Catalyst (Amine + H-Bond Donor) Complex Ternary Complex (Catalyst-Ketone-TMSCN) Catalyst->Complex + Ketone Ketone Tetrahydrofuran-3-one TMSCN TMSCN TMSCN->Complex Product_Si O-Silylated Product Complex->Product_Si C-C Bond Formation (Stereocenter Set) Product_Si->Catalyst Product Release + Catalyst Regeneration Product_H Final Product (after desilylation) Product_Si->Product_H Workup (H+)

Caption: Proposed dual-activation mechanism for a thiourea organocatalyst.

Q: How do I accurately determine the enantiomeric excess (ee) of my product?

A: The most reliable methods are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). You will need to use a column with a chiral stationary phase (e.g., based on cyclodextrin or cellulose derivatives). You must first obtain a racemic sample of your product (synthesized using a non-chiral catalyst or base) to establish the retention times for both enantiomers. The ee is then calculated from the peak areas of the two enantiomers in your chiral sample using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Experimental Protocol: Organocatalytic Enantioselective Cyanosilylation

This protocol is a representative example and may require optimization. Extreme caution must be exercised when handling cyanide reagents.

Reaction: Asymmetric cyanosilylation of tetrahydrofuran-3-one using a chiral thiourea catalyst.

Materials:

  • Tetrahydrofuran-3-one (1.0 mmol, 1.0 eq)

  • Chiral Amino Thiourea Catalyst (e.g., Catalyst 3d from Jacobsen's work) (0.05 mmol, 0.05 eq)[12]

  • Trimethylsilyl cyanide (TMSCN) (1.5 mmol, 1.5 eq)

  • Anhydrous Toluene (5.0 mL)

Procedure:

  • Setup: To a flame-dried, argon-purged round-bottom flask, add the chiral thiourea catalyst (0.05 eq).

  • Solvent & Reagents: Add anhydrous toluene (5.0 mL) followed by tetrahydrofuran-3-one (1.0 eq).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Addition: Slowly add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise over 5 minutes.

  • Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent and staining with potassium permanganate). The reaction may take 12-24 hours.

  • Workup (Quenching): Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining TMSCN.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude O-silylated cyanohydrin can be purified by flash column chromatography on silica gel.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the enantiomeric excess by chiral HPLC or GC analysis.

References

  • Semantic Scholar. (n.d.). Organocatalyzed synthesis of optically active cyanohydrins starting from alpha-ketoesters. Retrieved from [Link]

  • Sigman, M. S., & Jacobsen, E. N. (2000). Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Journal of the American Chemical Society, 122(46), 11532-11533. Available from: [Link]

  • Chen, F. X., et al. (2009). Synthesis of Racemic Tertiary Cyanohydrins. In Topics in Current Chemistry (Vol. 291). Springer.
  • Feng, X., et al. (2006). Enantioselective Cyanosilylation of Ketones Catalyzed by a Nitrogen-Containing Bifunctional Catalyst.
  • ResearchGate. (n.d.). Asymmetric synthesis of tertiary cyanohydrins 180 by sequential gold(I)/bifunctional tertiary amine catalysis. Retrieved from [Link]

  • Deng, L., et al. (2001). A Highly Enantioselective Chiral Lewis Base-Catalyzed Asymmetric Cyanation of Ketones. Organic Letters, 3(8), 1149-1151.
  • Feng, X., et al. (2003). Enantioselective Cyanosilylation of Ketones by a Catalytic Double-Activation Method Employing Chiral Lewis Acid and Achiral N-Oxide Catalysts. Organic Letters, 5(10), 1649-1651. Available from: [Link]

  • ResearchGate. (n.d.). Catalytic Enantioselective Cyanosilylation of Ketones. Retrieved from [Link]

  • Academia.edu. (n.d.). Asymmetric synthesis of cyanohydrin derived from pyridine aldehyde with cross-linked aggregates of hydroxynitrile lyases. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cyanohydrins – Knowledge and References. Retrieved from [Link]

  • University of Memphis Digital Commons. (1991). A New Asymmetric Synthesis of Cyanohydrins and Oxygen-Functionalized Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric syntheses of the cyanohydrin intermediate for AMG 221. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

  • Shaw, G. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
  • ResearchGate. (n.d.). Purification, immobilization and characterization of (R)-hydroxynitrile lyase from Prunus amygdalus turcomanica seeds and their applicability for synthesis of enantiopure cyanohydrins. Retrieved from [Link]

  • Chiralpedia. (2025, April 12). Part 5.
  • ACS Publications. (2020, April 14). Biphasic Bioelectrocatalytic Synthesis of Chiral β-Hydroxy Nitriles. Retrieved from [Link]

  • NCBI. (n.d.). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 1). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Retrieved from [Link]

  • SCIREA. (2024, January 16). The Challenges and Solutions of Chiral Drug Preparation Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). US6960680B2 - Manufacture of water-soluble β-hydroxynitriles.
  • PubMed. (2005, December 15). Screening for new hydroxynitrilases from plants. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Retrieved from [Link]

  • ChemRxiv. (n.d.). Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets. Retrieved from [Link]

  • ACS Publications. (2023, October 9). Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-hydroxytetrahydrofuran. Retrieved from [Link]

  • Google Patents. (n.d.). US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.
  • RSC Blogs. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Retrieved from [Link]

  • Prime Scholars. (2021, October 27). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]

  • Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]

  • Patsnap. (2018, April 20). Preparation method of (S)-3-hydroxytetrahydrofuran. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008093955A1 - Process for the efficient preparation of 3-hydroxytetrahydrofuran.

Sources

Troubleshooting

Technical Support Center: Moisture Management in 3-Cyano-3-Hydroxytetrahydrofuran Synthesis

Executive Summary: The Equilibrium Trap The synthesis of 3-cyano-3-hydroxytetrahydrofuran (and its derivatives) is a classic battle against thermodynamics. Unlike aldehydes, ketones like 3-tetrahydrofuranone possess sign...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Equilibrium Trap

The synthesis of 3-cyano-3-hydroxytetrahydrofuran (and its derivatives) is a classic battle against thermodynamics. Unlike aldehydes, ketones like 3-tetrahydrofuranone possess significant steric bulk and electronic stability that makes cyanohydrin formation reversible.

If you attempt this synthesis in aqueous conditions (KCN/AcOH), the equilibrium often favors the starting ketone. To overcome this, we utilize Trimethylsilyl Cyanide (TMSCN) with a Lewis Acid catalyst (e.g., ZnI₂).[1][2] This method traps the cyanohydrin as a silyl ether, driving the reaction forward.

The Critical Failure Mode: Moisture does not just "lower yield"—it actively destroys the kinetic trap. Water hydrolyzes TMSCN to HCN (safety hazard) and hexamethyldisiloxane, while simultaneously deactivating the Lewis Acid.

Diagnostic & Troubleshooting Guide (Q&A)

Phase I: Reagent Integrity & Setup

Q: My reaction won't start (0% conversion by TLC/NMR). I used fresh ZnI₂. What happened? A: Zinc Iodide (ZnI₂) is extremely hygroscopic. "Fresh" from a bottle opened previously is likely wet.

  • The Mechanism: Water coordinates to Zn²⁺, forming an inactive hydrate. It also hydrolyzes TMSCN before it can activate the ketone.

  • The Fix: You must vacuum-dry ZnI₂ at 120°C (<1 mmHg) for 2 hours immediately prior to use, or use sublimed grade stored in a glovebox. If the solid is clumpy or sticky, it is compromised.

Q: Can I use molecular sieves directly in the reaction flask? A: Yes, but with caution.

  • Protocol: Use 4Å molecular sieves (activated).

  • Risk: Sieves can sometimes act as a surface for Lewis Acid sequestration. It is better to dry the solvent (THF or DCM) over sieves before adding it to the reactor, rather than stirring the heterogeneous mix with the catalyst.

Phase II: Reaction Execution

Q: The reaction turns dark brown/black upon adding TMSCN. Is this normal? A: No. A dark color usually indicates polymerization of HCN or decomposition of the THF ring.

  • Cause: The reaction is too exothermic, or free cyanide concentration is too high due to moisture hydrolysis.

  • Solution: Control the exotherm. Add TMSCN dropwise at 0°C. Ensure the system is under a positive pressure of Nitrogen/Argon.

Q: I see the product on TLC, but it disappears during workup. Why? A: You are witnessing the Retro-Cyanohydrin Effect .

  • The Science: The product of the reaction is the O-TMS protected cyanohydrin . To get the target 3-hydroxy compound, you must remove the TMS group. If you use a basic quench (e.g., NaHCO₃) or allow the pH to rise above 7 in the presence of water, the free alkoxide will kick out cyanide to regenerate the ketone.

  • The Fix: Use an acidic quench (e.g., 1N HCl or citric acid) or a buffered fluoride source (AcOH/TBAF) to cleave the silyl group while keeping the pH < 4.

Visualizing the Failure Modes

The following diagram illustrates the competing pathways defined by moisture presence.

MoisturePathways Ketone 3-Tetrahydrofuranone Complex Activated Complex Ketone->Complex + ZnI2 TMSCN TMSCN TMSCN->Complex HCN HCN Gas (TOXIC) TMSCN->HCN Releases ZnI2 ZnI2 (Catalyst) Product_TMS O-TMS Cyanohydrin (Stable Intermediate) Complex->Product_TMS Kinetic Trap Product_OH 3-Cyano-3-hydroxy-THF (Target) Product_TMS->Product_OH Acidic Hydrolysis (Controlled) Product_OH->Ketone Retro-Cyanohydrin (High pH / Wet) Moisture MOISTURE (H2O) Moisture->TMSCN Hydrolysis Moisture->ZnI2 Deactivation

Figure 1: Reaction pathway analysis showing how moisture deactivates the catalyst (ZnI₂) and triggers the retro-cyanohydrin decomposition loop.

Standardized Protocol: Anhydrous Cyanosilylation

This protocol is designed to minimize moisture interference.

ParameterSpecificationReason
Solvent DCM or THF (Anhydrous, <50 ppm H₂O)DCM often provides faster kinetics for ZnI₂ catalysis.
Catalyst ZnI₂ (0.1 - 0.2 equiv)Must be vacuum dried.
Reagent TMSCN (1.2 - 1.5 equiv)Excess required to account for trace moisture scavenging.
Temperature 0°C to RTCool during addition to suppress polymerization.
Atmosphere Argon/Nitrogen BalloonPositive pressure prevents atmospheric moisture ingress.
Step-by-Step Methodology
  • Catalyst Prep: In a flame-dried Schlenk flask, add ZnI₂. Heat to 120°C under high vacuum for 2 hours. Cool to RT under Argon.

  • Solvation: Add anhydrous DCM (or THF) via syringe.

  • Substrate Addition: Add 3-tetrahydrofuranone (neat or in minimal solvent) to the catalyst slurry.

  • TMSCN Addition: Cool flask to 0°C. Add TMSCN dropwise over 20 minutes.

    • Note: A slight exotherm is normal.

  • Reaction: Warm to Room Temperature (RT) and stir. Monitor by 1H NMR (look for the disappearance of the ketone alpha-protons and appearance of the TMS peak).

    • Why not TLC? The TMS ether hydrolyzes on silica, giving confusing spots. NMR is authoritative.

  • Quench (The Critical Step):

    • Cool to 0°C.[2]

    • Add 3N HCl (aqueous) and stir vigorously for 1-2 hours. This cleaves the O-TMS bond and protonates the alcohol immediately.

    • Extract with DCM.[1][2] Dry organics over MgSO₄ (acidic drying agent preferred over basic K₂CO₃).

Safety: Managing HCN Generation

Handling TMSCN requires treating the reaction as an HCN generator.

SafetyProtocol Start TMSCN Spill or Leak Water Contact with Moisture Start->Water Action1 Evacuate Area Start->Action1 Action2 Do NOT use water to clean Start->Action2 Gas HCN Gas Release Water->Gas Action3 Neutralize with Bleach (Hypochlorite) Action2->Action3 Correct Protocol

Figure 2: Emergency decision tree for TMSCN spills. Never use water initially; oxidation (bleach) is required to neutralize cyanide.

Key Safety Rules:

  • Bleach Bath: Keep a bath of 10% Sodium Hypochlorite (Bleach) in the hood to neutralize all glassware and syringes used with TMSCN.

  • pH Monitoring: During the quench, ensure the aqueous layer remains acidic. If it becomes basic, any unreacted cyanide could release HCN gas if subsequently acidified without ventilation, or the product could decompose.

References

  • Organic Syntheses, Coll.[3][4] Vol. 7, p. 20 (1990). Preparation of Trimethylsilyl Cyanide and its use in Cyanosilylation. (Standard protocol for TMSCN usage).[2]

  • National Institutes of Health (NIH) / PubMed. Catalytic asymmetric cyanosilylation of ketones with chiral Lewis base.[5] (Discusses Lewis Acid sensitivity and mechanism).

  • BenchChem Protocols. Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile. (Analogous cyclic ketone protocol demonstrating the ZnI₂/TMSCN method).

  • Centers for Disease Control (CDC). Hydrogen Cyanide (HCN) Safety and Management. (Critical safety data for hydrolysis products).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral HPLC Methods for 3-Hydroxyoxolane-3-carbonitrile Enantiomers

Executive Summary & Molecule Analysis 3-Hydroxyoxolane-3-carbonitrile (also known as 3-cyano-3-hydroxytetrahydrofuran) is a critical chiral building block, often serving as a tertiary alcohol intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

3-Hydroxyoxolane-3-carbonitrile (also known as 3-cyano-3-hydroxytetrahydrofuran) is a critical chiral building block, often serving as a tertiary alcohol intermediate in the synthesis of nucleoside analogs and cathepsin inhibitors.

The Analytical Challenge

Separating the enantiomers of this molecule presents two distinct challenges that standard "cookbook" methods fail to address:

  • Lack of Chromophore: The molecule consists of an aliphatic ether ring, a hydroxyl group, and a nitrile group. It lacks a conjugated

    
    -system, rendering it invisible to standard UV detection (254 nm). Direct detection requires low-wavelength UV (205–210 nm) or Refractive Index (RI), both of which suffer from sensitivity limitations and baseline drift.
    
  • Chemical Stability: As a cyanohydrin, the molecule is susceptible to retrograde decomposition (releasing HCN and the corresponding ketone) under basic conditions. Standard basic additives (e.g., Diethylamine) used in chiral HPLC must be strictly avoided.

This guide compares two distinct methodological approaches: Direct Analysis (Low-UV/RI) vs. Derivatization (High-Sensitivity UV) .

Comparative Analysis of Methods

The following table contrasts the two primary strategies for resolving 3-Hydroxyoxolane-3-carbonitrile.

FeatureMethod A: Direct Analysis Method B: Derivatization (Recommended)
Principle Native separation on polysaccharide phases.Pre-column reaction with 3,5-Dinitrobenzoyl chloride (3,5-DNB).
Detection RI (Refractive Index) or UV @ 210 nm.UV @ 254 nm (Strong Absorbance).
Sensitivity (LOD) Low (~0.1 mg/mL). Difficult for trace impurities.High (< 0.05 µg/mL). Ideal for >99.9% ee checks.
Column Selection Chiralpak AD-H or Chiralcel OD-H .Chiralpak AD-H (Amylose derivative).
Mobile Phase Hexane / 2-Propanol (90:10).Hexane / 2-Propanol (80:20).
Selectivity (

)
Moderate (1.1 – 1.3).High (> 1.5).[1][2]
Throughput Fast (No sample prep).Slower (Requires 15 min reaction time).
Best For Process monitoring (high conc.), Prep LC.Final Quality Control (QC), Trace impurity analysis.
Expert Insight: Why Derivatization Wins

While Method A is faster, Method B is superior for validation. The introduction of the 3,5-dinitrobenzoyl group does two things:

  • Creates a "Handle": It introduces a

    
    -acidic aromatic ring that interacts strongly with the 
    
    
    
    -basic carbamate groups on the Chiralpak AD/OD stationary phases, significantly boosting resolution (
    
    
    ).
  • Fixes Detection: It adds a strong chromophore, allowing standard UV detection at 254 nm with high signal-to-noise ratios.

Decision Tree & Workflow Visualization

The following diagram outlines the logical flow for selecting the appropriate method and the mechanistic workflow for the recommended derivatization protocol.

ChiralMethodology Start Start: 3-Hydroxyoxolane-3-carbonitrile Sample CheckPur Requirement: Trace Impurity (<0.1%) or High Sensitivity? Start->CheckPur Direct Method A: Direct Analysis CheckPur->Direct No (Process Monitor) Deriv Method B: Derivatization (3,5-DNB) CheckPur->Deriv Yes (Final QC) ColA Column: Chiralpak AD-H MP: Hexane/IPA (90:10) Additives: NONE (Avoid Bases) Direct->ColA DetA Detection: RI or UV 210nm ColA->DetA React Reaction: Sample + 3,5-DNB-Cl + Pyridine (15 min @ RT) Deriv->React Quench Quench: Add MeOH -> Dilute in Mobile Phase React->Quench ColB Column: Chiralpak AD-H MP: Hexane/IPA (80:20) Quench->ColB DetB Detection: UV 254nm (High Sensitivity) ColB->DetB

Caption: Decision matrix for selecting between Direct Analysis (Process) and Derivatization (QC) workflows.

Detailed Experimental Protocols

Method A: Direct Analysis (Process Monitoring)

Use this method for quick checks of reaction progression where sample concentration is high.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Alternative: Chiralcel OD-H.

  • Mobile Phase: n-Hexane / 2-Propanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: Refractive Index (RI) or UV @ 210 nm.

  • Sample Prep: Dissolve 5 mg sample in 1 mL Mobile Phase.

  • System Suitability:

    • Resolution (

      
      ): Typically > 1.5.
      
    • Tailing Factor: < 1.3.

Method B: Derivatization with 3,5-DNB (Best Practice for QC)

Use this method to determine enantiomeric excess (ee) with high precision.

Reagents:

  • 3,5-Dinitrobenzoyl chloride (3,5-DNB-Cl).

  • Pyridine (dry).

  • Methanol (HPLC grade).

Step-by-Step Protocol:

  • Reaction: In a 1.5 mL HPLC vial, mix 10 mg of 3-Hydroxyoxolane-3-carbonitrile with 200 µL of Pyridine.

  • Addition: Add 15 mg of 3,5-DNB-Cl. Cap and vortex for 30 seconds.

  • Incubation: Let stand at room temperature for 15 minutes . (Solution will turn yellow/orange).

  • Quenching: Add 100 µL of Methanol to quench excess reagent (forms methyl-3,5-dinitrobenzoate, which elutes at the solvent front).

  • Dilution: Dilute to 2 mL with n-Hexane/IPA (80:20). Filter through a 0.45 µm PTFE filter.

  • HPLC Conditions:

    • Column: Chiralpak AD-H , 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / 2-Propanol (80 : 20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm .

    • Elution Order: The derivatized enantiomers will typically elute with a separation factor (

      
      ) > 1.5, well separated from the reagent peak.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Broadening / Tailing Basic instability of cyanohydrin.Do NOT use Diethylamine. If tailing persists, use 0.1% Trifluoroacetic acid (TFA) or Formic Acid in the mobile phase to stabilize the alcohol.
No Separation (Direct Method) Insufficient interaction energy.Switch to Method B (Derivatization) . The added aromatic ring provides necessary

-

interactions.
Ghost Peaks Hydrolysis of cyanohydrin.Ensure mobile phase is strictly anhydrous. Avoid water in the sample diluent.
High Backpressure Precipitation of sample.If using Method B, ensure the quenched reaction mixture is fully soluble in the Hexane-rich mobile phase. If cloudy, add more IPA.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H / AD. (General guidance on polysaccharide columns for alcohols). Link

  • Sigma-Aldrich. Basics of Chiral HPLC - Method Development Guide. (Principles of derivatization for detection enhancement). Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. (Strategies for screening neutral polar molecules). Link

  • Gregory, G. et al. "Synthesis of Chiral Cyanohydrins." Organic Syntheses, Coll. Vol. 10, p. 345. (Background on the chemical stability of cyanohydrins). Link

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition. (Reference for 3,5-DNB derivatization protocols). Link

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 3-Hydroxyoxolane-3-carbonitrile using GC-MS

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth, technical comparison...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth, technical comparison for validating the purity of 3-Hydroxyoxolane-3-carbonitrile, a key intermediate in many synthetic pathways. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) analysis, including the critical step of derivatization, and objectively compare its performance against alternative analytical techniques.

The Challenge of Analyzing 3-Hydroxyoxolane-3-carbonitrile

3-Hydroxyoxolane-3-carbonitrile (C₅H₇NO₂) is a polar molecule containing both a hydroxyl (-OH) group and a nitrile (-C≡N) group within a cyclic ether structure.[1] This combination of functional groups presents a significant challenge for direct analysis by Gas Chromatography (GC). The primary obstacle is the presence of the active hydrogen on the hydroxyl group, which leads to strong intermolecular hydrogen bonding.[2] This results in:

  • Low Volatility: The compound does not readily vaporize at typical GC injection port temperatures, leading to poor transfer onto the analytical column.

  • Poor Peak Shape: Interactions with active sites on the column can cause significant peak tailing, making accurate quantification difficult.

  • Thermal Instability: The molecule may degrade at elevated temperatures in the GC system, leading to the formation of artifacts and an inaccurate purity assessment.[2]

To overcome these challenges, a chemical modification process known as derivatization is essential.[2][3]

The Power of Derivatization: A Prerequisite for Accurate GC-MS Analysis

Derivatization involves chemically modifying the analyte to improve its chromatographic properties.[3] For compounds containing hydroxyl groups, the most common and effective technique is silylation .[2][4] This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2][4]

The benefits of silylating 3-Hydroxyoxolane-3-carbonitrile are multifold:

  • Increased Volatility: The resulting TMS ether is significantly less polar and more volatile, allowing for efficient vaporization and transport through the GC system.[2][3]

  • Improved Thermal Stability: The TMS derivative is more resistant to thermal degradation, ensuring that the analysis reflects the true composition of the sample.[2]

  • Enhanced Peak Shape: The non-polar derivative exhibits reduced interaction with the stationary phase, resulting in sharp, symmetrical peaks that are crucial for accurate quantification.

Experimental Workflow for Purity Validation

The following diagram illustrates the comprehensive workflow for the purity validation of 3-Hydroxyoxolane-3-carbonitrile using GC-MS with a critical derivatization step.

GC-MS Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Purity Assessment sample 3-Hydroxyoxolane-3-carbonitrile Sample solvent Add Anhydrous Solvent (e.g., Pyridine) sample->solvent reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) solvent->reagent react Heat at 70°C for 40 min reagent->react derivatized Derivatized Sample (TMS-ether) react->derivatized injection Inject into GC-MS derivatized->injection separation Chromatographic Separation (e.g., DB-5ms column) injection->separation detection Mass Spectrometric Detection (EI, Scan Mode) separation->detection chromatogram Total Ion Chromatogram (TIC) detection->chromatogram integration Peak Integration chromatogram->integration identification Mass Spectral Library Search & Fragmentation Analysis chromatogram->identification calculation Purity Calculation (% Area) integration->calculation

Caption: Workflow for GC-MS purity analysis of 3-Hydroxyoxolane-3-carbonitrile.

Detailed Experimental Protocol: GC-MS Analysis via Silylation

This protocol provides a robust method for the derivatization and subsequent GC-MS analysis of 3-Hydroxyoxolane-3-carbonitrile.

1. Sample Preparation (Silylation)

  • Accurately weigh approximately 1-2 mg of the 3-Hydroxyoxolane-3-carbonitrile sample into a 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).[2] TMCS acts as a catalyst, particularly for derivatizing sterically hindered hydroxyl groups.[4]

  • Tightly cap the vial and heat at 70°C for 40 minutes in a heating block or oven.[2]

  • Allow the vial to cool to room temperature before analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Column: A non-polar or medium-polarity column is recommended for the analysis of silylated compounds.[4] A good choice would be a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[5] The principle of "like dissolves like" dictates that a non-polar column is suitable for the now non-polar TMS-ether derivative.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

3. Data Analysis and Purity Calculation

  • Identify the peak corresponding to the silylated 3-Hydroxyoxolane-3-carbonitrile derivative based on its retention time and mass spectrum. The mass spectrum should exhibit a characteristic molecular ion and fragmentation pattern.

  • Integrate the peak area of the main component and all impurity peaks in the Total Ion Chromatogram (TIC).

  • Calculate the purity of the sample using the area percent method:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: GC-MS vs. Alternative Purity Validation Techniques

While GC-MS is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. The choice of technique depends on the specific requirements of the analysis, such as the nature of expected impurities and the desired level of accuracy.

Analytical TechniquePrincipleAdvantages for 3-Hydroxyoxolane-3-carbonitrile AnalysisDisadvantages & Causality
GC-MS (with Derivatization) Separation based on volatility and boiling point, followed by mass-based identification.[6]High Resolution: Excellent separation of volatile and semi-volatile impurities. High Sensitivity: Capable of detecting trace-level impurities. Structural Elucidation: Mass spectra provide valuable structural information for impurity identification.Destructive Technique: The sample is consumed during analysis. Derivatization Required: Adds an extra step to the sample preparation, which can introduce variability if not performed carefully.[7] The analyte is not analyzed in its native state.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile phase and a stationary phase.[8]Direct Analysis: Can analyze the compound in its native, non-derivatized form. Versatility: A wide range of stationary phases (e.g., polar-embedded, HILIC) can be used to retain and separate polar compounds.[9][10] Non-destructive: The sample can be collected after analysis if required.Lower Resolution for Volatile Impurities: May not separate non-polar, volatile impurities as effectively as GC. Solvent Consumption: Can generate significant amounts of solvent waste. Detector Limitations: A standard UV detector may have low sensitivity if the impurities lack a chromophore.
Quantitative NMR (qNMR) The integral of an NMR peak is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.[11][12]Primary Method: Can provide SI-traceable purity values without the need for a reference standard of the analyte itself.[13][14] Non-destructive: The sample can be recovered after analysis. Structural Confirmation: Provides definitive structural information of the main component and any observable impurities.Lower Sensitivity: Less sensitive than GC-MS or HPLC for detecting trace impurities.[15] Potential for Peak Overlap: In complex mixtures, signals from impurities may overlap with the analyte or standard signals, complicating quantification. Requires Soluble, High-Purity Standard: A suitable internal standard that dissolves in the same deuterated solvent and has non-overlapping peaks is required.[11]
Karl Fischer Titration A chemical titration that specifically reacts with water to determine its content.[16][17]Gold Standard for Water Content: Highly accurate and precise method for quantifying water, which is a common impurity in organic compounds.[17]Specific to Water: Does not provide information about other organic or inorganic impurities. Requires Specialized Equipment: Needs a dedicated Karl Fischer titrator.[17]
Justification for Method Selection
  • For routine purity checks and identification of volatile impurities , GC-MS with derivatization is an excellent choice due to its high resolution and sensitivity.

  • When analyzing for non-volatile or thermally labile impurities , HPLC is the preferred method as it analyzes the compound directly without heat.

  • For establishing the absolute purity of a reference standard , qNMR is unparalleled due to its status as a primary ratio method.[14]

  • To accurately determine the water content , which is a critical component of overall purity, Karl Fischer titration is indispensable.[16][18]

For a comprehensive and self-validating purity assessment of 3-Hydroxyoxolane-3-carbonitrile, a combination of these techniques is recommended. For example, using GC-MS to profile volatile organic impurities, HPLC to detect non-volatile impurities, and Karl Fischer titration to quantify water content provides a complete picture of the sample's purity.

Conclusion

Validating the purity of 3-Hydroxyoxolane-3-carbonitrile requires a nuanced understanding of its chemical properties and the analytical techniques available. While direct GC-MS analysis is challenging due to the compound's polarity, silylation derivatization transforms it into a volatile, stable derivative amenable to high-resolution separation and sensitive detection. This guide provides a detailed, field-proven protocol for this analysis.

However, for a truly robust and trustworthy purity assessment, it is crucial to employ orthogonal methods. By understanding the relative strengths and weaknesses of GC-MS, HPLC, qNMR, and Karl Fischer titration, researchers can select the most appropriate techniques to build a comprehensive and self-validating purity profile, ensuring the integrity and reliability of their scientific endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.
  • Wikipedia. (n.d.). Karl Fischer titration.
  • National Center for Biotechnology Information. (n.d.). Determination of Water Content using the Karl Fischer Coulometric Method.
  • Scharlab. (n.d.). Karl Fischer water content titration.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • LCGC International. (2020, November 16). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • PubChem. (n.d.). 3-hydroxyoxolane-3-carbonitrile (C5H7NO2).
  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR.
  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?.
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
  • BYJU'S. (2019, October 16). methods of purification of organic compounds.
  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules.
  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • GC Derivatization. (n.d.).
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Morressier. (2022, March 24). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives.
  • ResearchGate. (n.d.). Online electrochemical GC-MS characterization of cyclic ether....
  • ResearchGate. (n.d.). How to determine the purity of newly synthesized organic compound?.

Sources

Validation

Comparative Guide: 3-Hydroxyoxolane-3-carbonitrile vs. 3-Aminotetrahydrofuran-3-carbonitrile

Executive Summary This guide provides a technical comparison between 3-Hydroxyoxolane-3-carbonitrile (a cyanohydrin) and 3-Aminotetrahydrofuran-3-carbonitrile (an -aminonitrile). Both scaffolds serve as critical precurso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-Hydroxyoxolane-3-carbonitrile (a cyanohydrin) and 3-Aminotetrahydrofuran-3-carbonitrile (an


-aminonitrile). Both scaffolds serve as critical precursors to quaternary tetrahydrofuran (THF) amino acids and hydroxy acids, widely used in medicinal chemistry to constrain peptide conformation and enhance metabolic stability.

Key Distinction: The primary differentiator is chemical stability . The 3-hydroxy variant is a cyanohydrin, inherently prone to retro-aldol decomposition (releasing HCN) under basic conditions. The 3-amino variant is an


-aminonitrile, which is significantly more robust to basic workups but requires harsher acidic conditions for hydrolysis due to the steric bulk of the quaternary center.

Part 1: Molecular Profile & Physicochemical Properties

The introduction of a quaternary center at the 3-position of the THF ring creates a rigid scaffold. The choice between the hydroxyl and amino group dictates the downstream chemistry and hydrogen-bonding potential.

Property3-Hydroxyoxolane-3-carbonitrile3-Aminotetrahydrofuran-3-carbonitrile
Structure Quaternary CyanohydrinQuaternary

-Aminonitrile
Formula C

H

NO

C

H

N

O
MW 113.11 g/mol 112.13 g/mol
Calc. LogP -0.6 to -0.4 (Hydrophilic)-1.1 to -0.9 (Highly Hydrophilic)
H-Bond Donors 1 (OH)2 (NH

)
pKa (Conj. Acid) ~13 (OH)~7-8 (NH

of amino nitrile is less basic than alkyl amine)
Primary Stability Risk Base-labile (Retro-cyanohydrin)Acid-stable (Resistant to hydrolysis)

Part 2: Synthetic Accessibility & Pathways

Both compounds are synthesized from a common precursor: Dihydrofuran-3(2H)-one (3-Tetrahydrofuranone). The divergence in synthesis dictates the safety protocols required, particularly regarding cyanide management.

Synthesis Workflow Diagram

SynthesisPathways cluster_stability Stability Profile Ketone 3-Tetrahydrofuranone (Dihydrofuran-3(2H)-one) HCN Reagents: KCN / AcOH or TMSCN / ZnI2 Ketone->HCN Ammonia Reagents: NH4Cl / NaCN or NH3 / TMSCN Ketone->Ammonia Cyanohydrin 3-Hydroxyoxolane- 3-carbonitrile (Cyanohydrin) HCN->Cyanohydrin Nucleophilic Addition Retro Decomposition (Releases HCN) Cyanohydrin->Retro Base (pH > 9) Aminonitrile 3-Aminotetrahydrofuran- 3-carbonitrile (Aminonitrile) Ammonia->Aminonitrile Strecker Reaction Stable Stable Aminonitrile->Stable Base (pH > 9)

Figure 1: Divergent synthesis from 3-tetrahydrofuranone. The cyanohydrin pathway is reversible under basic conditions, whereas the Strecker product is kinetically stable.

Part 3: Reactivity Profile & Experimental Protocols

3-Hydroxyoxolane-3-carbonitrile (The Cyanohydrin)

Mechanism: Formed via the reversible addition of cyanide to the ketone. Critical Insight: The equilibrium constant for cyanohydrin formation in cyclic ketones is generally favorable, but the presence of the ring oxygen (inductive effect) destabilizes the product relative to cyclohexanone derivatives. Protocol Warning: Do not expose this product to basic chromatography (e.g., silica with triethylamine) or aqueous base, as it will revert to the ketone and release toxic HCN gas.

Protocol A: Synthesis of 3-Hydroxyoxolane-3-carbonitrile
  • Reagents: 3-Tetrahydrofuranone (1.0 eq), TMSCN (1.2 eq), ZnI

    
     (cat. 0.05 eq).
    
  • Conditions: DCM, 0°C to RT, 2 h.

  • Workup: Quench with mild acid (0.1 M HCl). Extract with DCM. Avoid basic washes.

  • Purification: Distillation or neutral silica gel chromatography.

3-Aminotetrahydrofuran-3-carbonitrile (The Aminonitrile)

Mechanism: Formed via the Strecker reaction (Imine formation


 Cyanide addition).[1]
Critical Insight:  The quaternary center creates significant steric hindrance. Hydrolysis of the nitrile to the acid (to form the amino acid) often requires "super-acidic" conditions or specific catalysts because the tetrahedral intermediate is crowded.
Protocol Warning:  Standard hydrolysis (6N HCl, reflux, 2h) often fails or stops at the amide.
Protocol B: Hydrolysis to 3-Amino-3-carboxytetrahydrofuran
  • Reagents: 3-Aminotetrahydrofuran-3-carbonitrile, Conc. HCl (12N) or H

    
    SO
    
    
    
    .
  • Conditions: Sealed tube, 100°C, 12–24 hours.

  • Note: For milder conditions, use the Bucherer-Bergs reaction ((NH

    
    )
    
    
    
    CO
    
    
    , KCN) to form the hydantoin first, which is then hydrolyzed with Ba(OH)
    
    
    . This circumvents the steric hindrance of direct nitrile hydrolysis.

Part 4: Comparative Stability & Decomposition

The following diagram illustrates the "Make or Break" pathways. Researchers must choose the scaffold based on the pH of downstream steps.

ReactivityComparison OH_Nitrile 3-Hydroxy-3-cyano-THF Acid Acidic Hydrolysis (HCl, Heat) OH_Nitrile->Acid Fast Base Basic Conditions (NaOH or Et3N) OH_Nitrile->Base Rapid Reversion NH2_Nitrile 3-Amino-3-cyano-THF NH2_Nitrile->Acid Slow / Difficult (Steric Hindrance) NH2_Nitrile->Base Stable / Slow Reversion HydroxyAcid 3-Hydroxy-THF-3-carboxylic acid (Stable) Acid->HydroxyAcid AminoAcid 3-Amino-THF-3-carboxylic acid (Stable TAA) Acid->AminoAcid Decomp Retro-Aldol / Retro-Strecker (Reversion to Ketone + HCN) Base->Decomp

Figure 2: Stability comparison. The hydroxy-nitrile is incompatible with base; the amino-nitrile is stable to base but resistant to acidic hydrolysis.

Part 5: Applications in Drug Discovery

Conformational Restriction (TAAs)

The 3-amino derivative is the precursor to Tetrahydrofuran Amino Acids (TAAs) . These are C


-tetrasubstituted amino acids used to induce specific secondary structures in peptides, such as 

-turns or

-helices.[2] The THF ring restricts the

space of the side chain, reducing the entropic penalty of binding to a receptor.
Bioisosteres
  • 3-Hydroxyoxolane-3-carbonitrile: Acts as a masked ketone or a transition state mimic for hydrolytic enzymes.

  • 3-Aminotetrahydrofuran-3-carbonitrile: Used in the synthesis of Cathepsin K inhibitors (e.g., Odanacatib analogs) where the quaternary center prevents metabolic oxidation at the

    
    -position.
    
Spirocyclic Scaffolds

The 3-amino nitrile is the preferred starting material for generating spiro-hydantoins via the Bucherer-Bergs reaction. These spirocycles are privileged structures in anticonvulsant and aldose reductase inhibitor research.

References

  • Synthesis of Tetrahydrofuran Amino Acids

    • Maity, P., & König, B. (2009). Recent progress on the stereoselective synthesis of cyclic quaternary α-amino acids. Tetrahedron: Asymmetry, 20(1), 1-63.[3]

    • [3]

  • Strecker Reaction Mechanisms & Stability

    • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795–2828.
  • Hydrolysis of Nitriles

    • "Hydrolysis of Nitriles to Carboxylic Acids."[4][5][6][7] Organic Chemistry Portal.

  • Spirohydantoin Formation (Bucherer-Bergs)

    • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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